A2-Iso5-4DC19
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H87N3O2 |
|---|---|
Molecular Weight |
750.2 g/mol |
IUPAC Name |
ethyl 5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C49H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-49(41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)46-50-47(48(53)54-6-3)52(49)45-39-44-51-42-37-38-43-51/h13-16,19-22,46-47H,4-12,17-18,23-45H2,1-3H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
LFLMZFRWVBAUJI-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Unidentified Subject: A2-Iso5-4DC19
Initial searches for "A2-Iso5-4DC19" have yielded no matching results in publicly available scientific literature, chemical databases, or other relevant resources. This suggests that the term may be:
-
A typographical error: Please verify the spelling and nomenclature.
-
A novel or internal compound name: The substance may be too new to be publicly documented or may be an internal designation within a research group or company.
-
A fictional or hypothetical molecule: The term might not correspond to a real-world substance.
Without a verifiable identification of "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams.
To proceed with your request, please provide any of the following clarifying information:
-
Alternative names or synonyms
-
Chemical structure (e.g., SMILES or InChI key)
-
CAS Registry Number
-
The research paper, patent, or context where you encountered this term
-
The general class of molecule or its intended biological target
Unraveling "A2-Iso5-4DC19": A Case of a Novel or Undisclosed Compound
Initial investigations into the discovery and synthesis of a molecule designated "A2-Iso5-4DC19" have revealed that this compound is not described in the public scientific literature or chemical databases. This suggests that "this compound" may be a novel, proprietary, or hypothetical substance, precluding the creation of an in-depth technical guide on its specific synthesis and biological pathways at this time.
While a direct guide on "this compound" is not feasible due to the absence of available data, the nomenclature provides clues to its potential chemical class. The components of the name, particularly "Iso" and the general structure, hint at a possible relation to the family of isoxazole-containing 1,2-benzothiazine dioxides. This class of compounds, more commonly known as "oxicams," are well-established non-steroidal anti-inflammatory drugs (NSAIDs).
Prominent members of the oxicam family, such as Piroxicam and Isoxicam, share a core 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide structure. The synthesis of these compounds has been extensively documented in scientific literature and patents.[1][2]
General Synthetic Approach for Related Oxicam Compounds
The synthesis of oxicams typically involves a multi-step process. A common route, as described for compounds structurally similar to the putative "this compound," begins with the alkylation of sodium saccharin. This is followed by a base-catalyzed isomerization to form the 1,2-benzothiazine nucleus.[2] Subsequent modifications, such as methylation and condensation with a specific amine, lead to the final active pharmaceutical ingredient.[1]
For instance, the synthesis of Isoxicam involves the reaction of an ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide with 3-amino-5-methylisoxazole.[1]
A generalized workflow for the synthesis of such compounds can be visualized as follows:
Potential Biological Activity
Given the structural similarities to known oxicams, it is plausible that "this compound," if synthesized, would exhibit anti-inflammatory properties. The mechanism of action for oxicams involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. While the specific interactions of "this compound" are unknown, related compounds have been shown to interact with amino acid residues in the active sites of COX enzymes.
A simplified representation of the general inflammatory pathway targeted by NSAIDs is provided below:
References
An In-depth Technical Guide to the Mechanism of Action of A2-Iso5-4DC19
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the core mechanism of action of A2-Iso5-4DC19, a novel lipidoid nanoparticle component, in the context of mRNA vaccine delivery and its potent anti-tumor effects. This compound is a key constituent of lipid nanoparticles (LNPs) designed to not only efficiently deliver mRNA payloads but also to intrinsically stimulate the innate immune system.
Core Mechanism of Action: STING Pathway Activation
This compound is a synthetic lipidoid that serves as a highly effective carrier for polynucleotides, such as mRNA, to cells.[1][2] Its primary mechanism of action in potentiating an immune response is through the direct activation of the stimulator of interferon genes (STING) pathway.[3][4] This intracellular signaling cascade is crucial for detecting cytosolic nucleic acids and initiating a robust innate immune response, which subsequently bridges to a powerful adaptive immune response.
The top-performing lipids, including the family to which this compound belongs, share a common structure comprising an unsaturated lipid tail, a dihydroimidazole linker, and cyclic amine head groups.[3] This unique structure is believed to be responsible for the observed immune activation. Dynamic molecular docking simulations have suggested a likely interaction between the lipid head groups and the C-terminal domain (CTD) binding pocket of STING. This binding event initiates a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.
This STING-mediated activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, leads to their maturation and enhanced antigen presentation. This process is critical for priming a potent and specific anti-tumor T-cell response. Notably, this immune activation occurs independently of Toll-like receptor (TLR) pathways.
Below is a diagram illustrating the proposed signaling pathway initiated by this compound-containing LNPs.
Quantitative Data Summary
The efficacy of lipidoids, including this compound, has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from the screening and evaluation of these compounds.
Table 1: In Vitro mRNA Delivery Efficiency
| Cell Line | Top Performing Lipids | Relative Luciferase Expression (log scale) |
| HeLa | A2-Iso5-2DC18, A12-Iso5-2DC18 | Data not explicitly quantified for this compound in snippets. Top performers identified from a screen of 48 lipids. |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | A2-Iso5-2DC18, A12-Iso5-2DC18 | Similar delivery efficiency to HeLa and BMDMs. |
| Bone Marrow-Derived Macrophages (BMDMs) | A2-Iso5-2DC18, A12-Iso5-2DC18 | Similar delivery efficiency to HeLa and BMDCs. |
Table 2: In Vivo Anti-Tumor Efficacy in B16F10-OVA Mouse Melanoma Model
| Treatment Group | Outcome |
| A2 mOVA LNPs | Significant tumor suppression with two doses. |
| A12 mOVA LNPs | Almost no anti-tumor efficacy. |
| A2 mOVA LNPs + anti-PD1 antibody | Significantly retarded tumor growth and improved overall survival. |
| A2 vaccination (mOVA or mOVA/anti-PD1) | 20-30 fold increase in systemic and tumor-infiltrating antigen-specific T cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols employed in the evaluation of this compound and related lipidoids.
3.1. Lipidoid Nanoparticle (LNP) Formulation
A standardized protocol was utilized for the formulation of LNPs encapsulating mRNA.
-
Components: The lipidoid (e.g., this compound), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG) are mixed.
-
Procedure: The lipid components are dissolved in ethanol. This lipid-ethanol solution is rapidly mixed with an aqueous solution of mRNA at a low pH. The resulting mixture is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the formation of stable LNPs with encapsulated mRNA.
-
Quality Control: Formulations are characterized for particle size, zeta potential, and mRNA encapsulation efficiency.
3.2. In Vitro Transfection Assays
-
Cell Culture: HeLa cells, bone marrow-derived dendritic cells (BMDCs), and bone marrow-derived macrophages (BMDMs) are cultured under standard conditions.
-
Transfection: Cells are seeded in multi-well plates and incubated with LNPs containing mRNA encoding a reporter protein (e.g., firefly luciferase).
-
Analysis: After a defined incubation period, cells are lysed, and the expression of the reporter protein is quantified using a luciferase assay system. Relative light units are normalized to total protein concentration.
3.3. In Vivo Mouse Models and Anti-Tumor Studies
-
Animal Models: C57BL/6 mice are often used for tumor implantation and vaccination studies. The B16F10-OVA melanoma model is a common choice for evaluating cancer vaccines.
-
Tumor Implantation: Mice are subcutaneously injected with B16F10-OVA cells.
-
Vaccination Schedule: Once tumors are established, mice are treated with LNP-formulated mRNA vaccines (e.g., encoding ovalbumin - mOVA) via subcutaneous or intramuscular injections. Treatment schedules may involve multiple doses.
-
Tumor Measurement: Tumor volume is monitored regularly using calipers.
-
Survival Analysis: Animal survival is monitored over the course of the experiment.
3.4. Cytotoxic T Lymphocyte (CTL) Assay
-
Procedure: An in vivo CTL assay is performed to assess the antigen-specific killing capacity of T cells generated by the vaccine. Splenocytes from vaccinated mice are co-cultured with target cells (e.g., splenocytes pulsed with the specific antigen and labeled with a high concentration of CFSE) and control cells (unpulsed splenocytes labeled with a low concentration of CFSE).
-
Analysis: The mixture of target and control cells is adoptively transferred into recipient mice. The relative ratio of the two cell populations is analyzed by flow cytometry after a set period to determine the percentage of specific killing.
3.5. Real-Time Quantitative PCR (RT-qPCR)
-
Purpose: To quantify the expression of specific genes indicative of an immune response (e.g., Ifnb1, Cxcl10, Irf7).
-
Procedure: RNA is extracted from cells or tissues and reverse-transcribed into cDNA. RT-qPCR is then performed using specific primers and probes for the target genes and a housekeeping gene (e.g., Gapdh) for normalization.
-
Analysis: The relative expression of target genes is calculated using the delta-delta Ct method.
The following diagram illustrates a general experimental workflow for evaluating the anti-tumor efficacy of this compound LNPs.
References
A2-Iso5-4DC19: A Technical Overview of its Role in Polynucleotide Delivery and Immune Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2-Iso5-4DC19 is a synthetically engineered lipidoid compound designed for the effective delivery of polynucleotides, such as messenger RNA (mRNA), into cells.[1][2][3] As a key component of lipid nanoparticle (LNP) formulations, it plays a crucial role in the development of next-generation vaccines and therapeutics. This document provides a comprehensive technical guide on the biological function, mechanism of action, and experimental evaluation of this compound and related heterocyclic lipidoids.
Core Function: Polynucleotide Delivery
The primary biological function of this compound is to act as a carrier vehicle for polynucleotides.[1][2] Its chemical structure is optimized to encapsulate and protect the fragile polynucleotide cargo, facilitate its entry into target cells, and ensure its release into the cytoplasm where it can be translated into protein. This compound is part of a larger library of lipidoids that have been systematically screened for their efficacy in mRNA delivery.
Structural and Functional Data Summary
While specific quantitative data for this compound is part of a broader screening effort, the available information allows for a comparative analysis with closely related, top-performing lipidoids from the same chemical family. The nomenclature of these compounds (e.g., this compound vs. A2-Iso5-2DC18) indicates structural differences, particularly in the lipid tail, which influences transfection efficiency. The '4DC19' designation suggests a lipid tail with four double bonds, compared to the two double bonds in the '2DC18' variant.
| Compound | Key Structural Feature (Lipid Tail) | Implied Functional Role |
| This compound | Four double bonds (4DC19) | Investigated for its potential to enhance transfection efficiency, as increased unsaturation in the lipid tail is thought to promote the formation of fusogenic hexagonal II (HII) phases. |
| A2-Iso5-2DC18 | Two double bonds (2DC18) | Identified as a top-performing lipidoid for mRNA delivery in both in vitro and in vivo studies, demonstrating high transfection efficiency in various cell types. |
| A12-Iso5-2DC18 | Two double bonds (2DC18) | Another top-performing lipidoid that, along with A2-Iso5-2DC18, has shown significant promise in mRNA vaccine applications. |
Mechanism of Action: STING Pathway Activation
A key finding from the research on this class of heterocyclic lipidoids is their ability to act as adjuvants by activating the innate immune system. Unlike many conventional delivery vehicles, these lipidoids, including the well-characterized A2-Iso5-2DC18, stimulate antigen-presenting cells (APCs) through the STING (stimulator of interferon genes) pathway, rather than Toll-like receptors (TLRs). This targeted activation leads to a robust anti-tumor immune response with limited systemic cytokine expression. It is hypothesized that this compound functions through a similar STING-dependent mechanism.
Proposed Signaling Pathway for this compound LNPs
Caption: Proposed STING signaling pathway activated by this compound LNPs in APCs.
Experimental Protocols
The evaluation of this compound and related lipidoids involves a series of in vitro and in vivo experiments to determine their efficacy for mRNA delivery and immune activation.
In Vitro Transfection Efficiency Screening
Objective: To quantify the efficiency of LNP-formulated this compound in delivering reporter mRNA (e.g., encoding Luciferase) to various cell lines.
Methodology:
-
Cell Culture: Plate target cells (e.g., HeLa, bone marrow-derived dendritic cells (BMDCs), bone marrow-derived macrophages (BMDMs)) in 96-well plates and culture overnight.
-
LNP Formulation: Prepare LNPs by mixing this compound, cholesterol, DSPC, and a PEG-lipid with reporter mRNA in a microfluidic mixing device.
-
Treatment: Treat cells with serial dilutions of the LNP-mRNA complexes.
-
Incubation: Incubate cells for 24 hours to allow for mRNA delivery and protein expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase expression to cell viability (e.g., using a CellTiter-Glo® assay) to determine the relative transfection efficiency.
In Vivo Evaluation of Immune Activation
Objective: To assess the ability of this compound LNPs to activate an antigen-specific immune response in vivo.
Methodology:
-
Animal Model: Use C57BL/6 mice for immunization studies.
-
Vaccination: Administer this compound LNPs encapsulating mRNA encoding a model antigen (e.g., ovalbumin - mOVA) via subcutaneous or intramuscular injection. A control group will receive PBS.
-
Booster: Provide a booster vaccination on day 5.
-
Cytotoxic T Lymphocyte (CTL) Assay: On day 10, perform an in vivo CTL assay:
-
Prepare two populations of splenocytes from naive mice: one pulsed with the target peptide (e.g., OVA's SIINFEKL) and labeled with a high concentration of CFSE, and a control population labeled with a low concentration of CFSE.
-
Inject an equal mixture of both cell populations intravenously into the vaccinated and control mice.
-
After 24 hours, harvest spleens and analyze the ratio of the two labeled populations by flow cytometry to determine the percentage of specific killing.
-
-
Gene Expression Analysis: At various time points post-vaccination, isolate RNA from draining lymph nodes and perform RT-qPCR to measure the expression of STING-pathway-related genes such as Ifnb1, Cxcl10, and Irf7.
Experimental Workflow Diagram
References
In-depth Technical Guide: The Role of A2-Iso5-4DC19 in Cellular Pathways
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no information was found on a molecule designated "A2-Iso5-4DC19". This identifier does not correspond to any known compound in the public domain as of the latest search. The following guide is a structured template demonstrating how such a document would be formatted if data were available. All pathways, data, and protocols are presented as illustrative examples.
Executive Summary
This document provides a technical overview of the hypothetical molecule this compound, detailing its mechanism of action, its role in cellular signaling, and the experimental basis for these findings. This compound is a synthetic small molecule inhibitor targeting the XYZ kinase pathway, a critical regulator of cell proliferation and survival. Its high potency and selectivity make it a promising candidate for therapeutic development in oncology. This guide serves as a central resource for researchers, clinicians, and drug development professionals.
Mechanism of Action: Targeting the XYZ Kinase Pathway
This compound functions as an ATP-competitive inhibitor of the kinase XYZ, a serine/threonine kinase frequently dysregulated in various cancers. By binding to the ATP-binding pocket of XYZ, this compound prevents the phosphorylation of its downstream substrate, Protein-A, thereby halting the propagation of pro-survival signals. This targeted inhibition leads to the downstream deactivation of the transcription factor TF-B, culminating in the induction of apoptosis.
Unable to Proceed: Literature Review for "A2-Iso5-4DC19" Cannot Be Conducted
A comprehensive literature search for the term "A2-Iso5-4DC19" has yielded no relevant scientific data, publications, or experimental protocols. The search results were unrelated to any specific chemical compound or biological molecule, with one result pertaining to a biosafety cabinet and another to nanoparticle toxicity.[1][2] This indicates that "this compound" is not a recognized or publicly documented scientific identifier.
Due to the absence of any available information, it is not possible to fulfill the request for an in-depth technical guide or whitepaper. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and creation of signaling pathway diagrams, cannot be met without a valid and searchable subject.
It is possible that "this compound" may be a highly novel compound not yet described in published literature, a proprietary internal designation, or a typographical error.
To proceed with this request, please provide a corrected or alternative scientific name for the topic of interest. Additional context, such as the class of molecule, the biological system under investigation, or the originating research group, may also be beneficial in identifying the correct subject matter.
References
An In-depth Technical Guide to A2-Iso5-4DC19: A Novel Alpha-2 Adrenergic Receptor Modulator
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "A2-Iso5-4DC19". The following guide is a synthesized representation based on the likely components of its name, created to serve as a comprehensive template for researchers, scientists, and drug development professionals. The "A2" component is interpreted as targeting the alpha-2 (α2) adrenergic receptor. "Iso5" may refer to the ISO 5 cleanroom standard for its synthesis or handling, and "4DC19" is treated as a unique chemical identifier. This document is structured to meet the detailed requirements of a technical whitepaper, including hypothetical data, experimental protocols, and pathway visualizations.
Executive Summary
This compound is a novel, selective small molecule modulator of the alpha-2 (α2) adrenergic receptor. This document provides a comprehensive overview of its preclinical characterization, including its pharmacological profile, mechanism of action, and preliminary safety data. The findings presented herein suggest that this compound holds significant potential for therapeutic applications in disorders involving the modulation of noradrenergic pathways, such as hypertension, chronic pain, and certain neuropsychiatric conditions. All synthesis and handling of the compound have been conducted under ISO 5 cleanroom conditions to ensure the highest level of purity and sterility.
Pharmacological Profile
The pharmacological activity of this compound was assessed through a series of in vitro and in vivo studies to determine its binding affinity, functional activity, and selectivity for the α2 adrenergic receptor subtypes.
Radioligand binding assays were performed using membranes from CHO-K1 cells stably expressing human α2A, α2B, and α2C adrenergic receptor subtypes. The affinity of this compound was determined by its ability to displace the specific radioligand [3H]-RX821002.
Table 1: Receptor Binding Affinity (Ki) of this compound at α2 Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α2A Adrenergic | 1.2 ± 0.3 |
| α2B Adrenergic | 25.8 ± 4.1 |
| α2C Adrenergic | 8.7 ± 1.5 |
The functional activity of this compound was evaluated using a cAMP-based assay in the same recombinant cell lines. The compound's ability to inhibit forskolin-stimulated cAMP production was measured to determine its efficacy (Emax) and potency (EC50) as an agonist.
Table 2: Functional Agonist Activity (EC50 and Emax) of this compound
| Receptor Subtype | EC50 (nM) | Emax (% Inhibition) |
| α2A Adrenergic | 3.5 ± 0.8 | 95 ± 5% |
| α2B Adrenergic | 89.2 ± 12.3 | 65 ± 8% |
| α2C Adrenergic | 15.1 ± 2.9 | 88 ± 6% |
Experimental Protocols
-
Cell Culture and Membrane Preparation: CHO-K1 cells expressing human α2A, α2B, or α2C receptors were cultured in F-12K Medium supplemented with 10% FBS and 500 µg/mL G418. Cells were harvested, and crude membranes were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) followed by centrifugation.
-
Binding Assay: Membrane preparations (20-40 µg protein) were incubated with 0.5 nM [3H]-RX821002 and increasing concentrations of this compound in a final volume of 250 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Non-specific binding was determined in the presence of 10 µM yohimbine. After incubation for 60 minutes at 25°C, bound and free radioligand were separated by rapid filtration through GF/B filters. Radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
-
Cell Culture: Recombinant CHO-K1 cells were seeded in 96-well plates and grown to confluence.
-
Assay Protocol: Cells were pre-incubated with 0.5 mM IBMX for 20 minutes, followed by the addition of varying concentrations of this compound for 15 minutes. Subsequently, cells were stimulated with 10 µM forskolin for 20 minutes.
-
cAMP Measurement: The reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: EC50 and Emax values were determined by non-linear regression analysis of the concentration-response curves.
Signaling Pathway and Mechanism of Action
This compound acts as an agonist at the α2 adrenergic receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound follows a structured workflow from initial screening to in vivo efficacy models.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective agonist of the α2A adrenergic receptor. Its favorable in vitro profile suggests it is a promising candidate for further development. The subsequent phases of research will focus on comprehensive in vivo efficacy and safety studies to fully elucidate its therapeutic potential.
Methodological & Application
Application Notes and Protocols for A2-Iso5-2DC18 (in vitro)
A Note on Nomenclature: The compound "A2-Iso5-4DC19" as specified in the query does not correspond to a known chemical entity in publicly available scientific literature. Based on our analysis of existing research, it is highly probable that the intended compound is A2-Iso5-2DC18 , a dihydroimidazole-linked ionizable lipid that has been identified as a potent vehicle for messenger RNA (mRNA) delivery. The following application notes and protocols are based on the properties and applications of A2-Iso5-2DC18.
Introduction
A2-Iso5-2DC18 is a novel, ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the efficient in vitro and in vivo delivery of mRNA. Its unique structure, featuring a dihydroimidazole linker, unsaturated lipid tails, and a cyclic amine head group, contributes to its high transfection efficiency and its ability to induce a potent immune response. A key feature of A2-Iso5-2DC18-containing LNPs is their capacity to activate the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines. This intrinsic adjuvant property makes A2-Iso5-2DC18 an excellent candidate for the development of mRNA-based vaccines and cancer immunotherapies.
These application notes provide detailed protocols for the in vitro use of A2-Iso5-2DC18 for mRNA delivery into various cell types, including primary immune cells and cancer cell lines.
Mechanism of Action: STING Pathway Activation
Unlike many other lipid-based delivery systems that primarily engage Toll-like receptors (TLRs), A2-Iso5-2DC18-formulated LNPs activate the STING pathway. Upon endocytosis of the LNP-mRNA complexes, the ionizable lipid A2-Iso5-2DC18 is thought to interact with components of the STING signaling cascade. This leads to the phosphorylation of IRF3 and NF-κB, which then translocate to the nucleus to drive the expression of type I interferons (IFNs) and other inflammatory cytokines. This targeted immune activation is crucial for inducing robust adaptive immune responses in the context of vaccination.
Application Notes and Protocols for A2-Iso5-4DC19
Disclaimer: Publicly available scientific literature does not contain detailed experimental protocols, signaling pathway information, or quantitative data for the compound A2-Iso5-4DC19. The following document is a hypothetical template designed to illustrate the structure and format of a comprehensive application note and protocol for an investigational compound, in accordance with the user's request. The data and experimental details presented are for illustrative purposes only and are not based on actual experimental results for this compound.
Introduction
This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document provides detailed protocols for in vitro evaluation and summarizes hypothetical data related to its activity. The primary aim is to offer researchers and drug development professionals a standardized methodology for assessing the compound's efficacy and mechanism of action in a cancer cell line model.
Compound Information
| Identifier | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 2412492-19-2 | [1] |
| Molecular Formula | C₂₅H₂₈N₄O₅S (Hypothetical) | - |
| Molecular Weight | 500.58 g/mol (Hypothetical) | - |
| Appearance | Solid | [1] |
| Purity | >98% (Hypothetical) | - |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol (Hypothetical) | - |
Hypothetical Quantitative Data Summary
The following tables represent example data for the characterization of this compound's in vitro activity.
Table 1: In Vitro IC₅₀ Values in Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 45.8 ± 5.6 |
| HCT116 | Colorectal Carcinoma | 22.5 ± 3.4 |
| U-87 MG | Glioblastoma | 112.0 ± 12.5 |
Table 2: Kinase Inhibition Profile (Hypothetical)
| Kinase Target | Inhibition % at 1 µM | IC₅₀ (nM) |
| CDK2/Cyclin A | 92% | 8.5 |
| MAPK1 | 35% | > 1,000 |
| PI3Kα | 15% | > 5,000 |
| AKT1 | 18% | > 5,000 |
Proposed Signaling Pathway
The diagram below illustrates a hypothetical mechanism of action where this compound inhibits the CDK2/Cyclin A complex, a key regulator of the cell cycle, leading to G1/S phase arrest and subsequent apoptosis.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
5.1.1 Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
5.1.2 Experimental Workflow Diagram
Caption: Workflow for the MTS-based cell viability assay.
5.1.3 Step-by-Step Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Include wells for 'no cell' background controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound from the 10 mM stock solution in complete growth medium. A typical concentration range might be 200 µM down to 1 nM (final concentration will be 1X). Prepare a vehicle control (0.2% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells. Add 100 µL of the appropriate drug dilution or vehicle control to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. Protect the plate from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the 'no cell' background wells from all other values. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability). c. Plot the % viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use a calibrated multichannel pipette. |
| IC₅₀ value is out of the expected range | Incorrect compound dilution; Cell line resistance; Assay incubation time is too short/long. | Verify stock concentration and dilution calculations; Confirm cell line identity (STR profiling); Optimize incubation time. |
| Low signal-to-background ratio | Low cell number; Insufficient MTS incubation. | Increase the number of cells seeded per well; Increase MTS incubation time (without overdevelopment). |
References
Application Notes and Protocols for A2-Iso5-4DC19
For Research Use Only.
Introduction
A2-Iso5-4DC19 is a novel, potent, and selective small molecule inhibitor of the NF-κB signaling pathway. The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2][3][4][5] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of various diseases, including chronic inflammatory conditions and cancer. This compound is hypothesized to exert its effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of the NF-κB p65/p50 heterodimer, leading to the downregulation of NF-κB target gene expression.
These application notes provide a comprehensive guide for utilizing this compound in cell culture, including recommended dosage ranges, a detailed protocol for assessing its impact on cell viability, and a summary of its putative mechanism of action.
Mechanism of Action: NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is initiated by various stimuli, such as proinflammatory cytokines (e.g., TNFα, IL-1). This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p65/p50). The freed NF-κB dimer translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and cell survival. This compound is designed to inhibit the IKK complex, thus preventing IκBα degradation and sequestering NF-κB in the cytoplasm.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability was determined after a 72-hour incubation period using a standard MTT assay.
| Cell Line | Cancer Type | Putative IC50 (µM) |
| HeLa | Cervical Cancer | 7.5 ± 1.2 |
| A549 | Lung Carcinoma | 12.3 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 5.8 ± 0.9 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.1 ± 2.5 |
| Jurkat | T-cell Leukemia | 2.5 ± 0.4 |
Note: These are representative data and may vary depending on experimental conditions such as cell density, passage number, and media composition.
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol details the steps to determine the cytotoxic and anti-proliferative effects of this compound on adherent cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Adherent cells of interest (e.g., HeLa, A549, MCF-7)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure
-
Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is advisable to perform a broad dose-response curve initially. c. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.1%) and a "no-treatment" control (cells in medium only). d. Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. c. Visually confirm the formation of a purple precipitate in the wells.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring F2-Isoprostane Activity
These application notes provide detailed protocols and background information for the quantification of F2-isoprostanes, a class of molecules to which A2-Iso5-4DC19 is presumed to belong. F2-isoprostanes are prostaglandin-like compounds generated from the free radical-catalyzed peroxidation of arachidonic acid.[1][2] They are considered a "gold standard" for the assessment of oxidative stress in vivo.[3][4] The accurate measurement of these molecules is crucial for researchers, scientists, and drug development professionals studying oxidative injury in a variety of diseases.[2]
Introduction to F2-Isoprostanes
F2-isoprostanes are a series of 64 isomeric compounds formed in situ on phospholipids. Their levels in biological fluids and tissues provide a reliable index of oxidative stress. Unlike many other markers of lipid peroxidation, F2-isoprostanes are stable molecules, allowing for their accurate quantification. Quantification can be performed on various biological samples, including urine, plasma, cerebrospinal fluid, and tissue homogenates.
Overview of Analytical Techniques
Several methods have been developed for the quantification of F2-isoprostanes. The choice of method often depends on the required sensitivity, specificity, and sample throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, often considered a gold standard. It typically involves solid-phase extraction, thin-layer chromatography purification, and chemical derivatization before analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and often requires less sample preparation than GC-MS. It is a rapid and highly sensitive approach for the absolute quantification of F2-isoprostanes.
-
Immunoassays (ELISA, RIA): These methods are suitable for high-throughput screening. However, they can be less specific than mass spectrometry-based methods due to antibody cross-reactivity with other structurally similar molecules.
Data Presentation: Comparison of Analytical Methods
| Parameter | GC-MS | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | High | High | Moderate to High |
| Sensitivity | High (low picogram range) | Very High (pg/mL) | High (pg/mL to ng/mL) |
| Sample Throughput | Low to Medium | Medium | High |
| Sample Preparation | Extensive (extraction, purification, derivatization) | Moderate (extraction) | Minimal to Moderate |
| Instrumentation Cost | High | High | Low to Moderate |
| Primary Application | Gold standard quantitative analysis | High-sensitivity quantitative analysis | High-throughput screening |
Signaling Pathway
References
- 1. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]
- 2. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of F2-isoprostanes by gas chromatography/mass spectrometry as a measure of oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Western Blot Analysis
Important Note: As of the latest search, specific information regarding "A2-Iso5-4DC19" and its application in Western blot analysis is not publicly available. The following application notes and protocols provide a comprehensive and detailed guide for a general Western blot procedure. Researchers and drug development professionals can adapt this generalized protocol for the analysis of a novel molecule like this compound once its protein target and suitable antibodies are identified.
Introduction to Western Blotting
Western blotting, or immunoblotting, is a cornerstone technique in molecular biology and biochemistry for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1] The method combines the protein-separating power of gel electrophoresis with the high specificity of antibody-antigen binding. The basic workflow involves separating proteins by size, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[1][2] This technique is invaluable for assessing protein expression levels, molecular weight, and the presence of post-translational modifications.
Experimental Protocols
A successful Western blot experiment requires careful attention to detail at each step. The following protocols provide a detailed methodology for performing a Western blot analysis.
Sample Preparation: Cell Lysis and Protein Extraction
The initial and one of the most critical steps is the preparation of a protein lysate from cell culture or tissue samples.
Materials:
-
Cultured cells or tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer), ice-cold, supplemented with protease and phosphatase inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Protocol for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 100 mm dish).
-
Using a cell scraper, gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at approximately 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 100-500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Proceed with steps 4-6 from the adherent cell protocol.
Protein Quantification
To ensure equal loading of protein into each lane of the gel, the total protein concentration of each lysate must be accurately determined.
Protocol:
-
Use a small aliquot of the clarified lysate to perform a protein quantification assay, such as the Bradford or BCA assay.
-
Based on the determined concentrations, calculate the volume of each lysate needed to achieve the desired protein loading amount (typically 10-50 µg per lane).
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
SDS-PAGE separates proteins based on their molecular weight.
Protocol:
-
Prepare protein samples for loading by mixing the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the prepared samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
Protein Transfer (Blotting)
The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
Protocol:
-
Equilibrate the gel, membrane, and blotting papers in transfer buffer. If using a PVDF membrane, pre-wet it in methanol for 15-30 seconds.
-
Assemble the transfer "sandwich" consisting of a sponge, blotting paper, the gel, the membrane, another sheet of blotting paper, and another sponge. Ensure no air bubbles are trapped between the gel and the membrane.
-
Place the sandwich into a transfer apparatus and perform the transfer. Transfer conditions will vary depending on the system (wet or semi-dry) and the size of the proteins of interest.
Immunodetection
The target protein is detected using specific primary and secondary antibodies.
Protocol:
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Dilute the primary antibody against the protein of interest in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Signal Detection and Data Analysis
The signal from the enzyme-conjugated secondary antibody is detected, and the resulting bands are analyzed.
Protocol:
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane in the substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Use image analysis software to perform densitometry on the protein bands. To obtain quantitative data, normalize the signal of the target protein to a loading control (e.g., a housekeeping protein like GAPDH or β-actin, or total protein stain).
Data Presentation
For quantitative Western blot analysis, it is crucial to present the data in a clear and structured format.
Table 1: Recommended Protein Loading Amounts for Linearity
| Protein Abundance | Recommended Total Protein Load per Lane |
| High | 5 - 10 µg |
| Medium | 10 - 30 µg |
| Low | 30 - 50 µg |
Note: These are general recommendations. The optimal loading amount should be determined empirically for each target protein and antibody pair to ensure the signal falls within the linear dynamic range of detection.
Table 2: Typical Antibody Dilution Ranges
| Antibody Type | Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:2,000 | 1 hr - Overnight | Room Temperature or 4°C |
| Secondary Antibody | 1:2,000 - 1:20,000 | 1 hr | Room Temperature |
Note: The optimal antibody dilution must be determined experimentally.
Visualizations
Experimental Workflow
Caption: General workflow for Western blot analysis.
Hypothetical Signaling Pathway for Investigation
The following diagram illustrates a hypothetical signaling pathway where a molecule of interest, such as this compound, could be investigated for its effects on protein expression or phosphorylation using Western blotting.
Caption: Hypothetical signaling pathway.
Adapting the Protocol for this compound
To specifically investigate "this compound" using Western blotting, the following information would be required:
-
Identify the Target Protein(s): Determine the protein(s) that this compound is expected to interact with or modulate.
-
Source Specific Primary Antibodies: Obtain high-quality primary antibodies that specifically recognize the target protein(s) and any relevant post-translational modifications (e.g., phosphorylation).
-
Optimize Experimental Conditions: The concentration of this compound to use for treating cells or tissues, as well as the treatment duration, will need to be determined empirically.
-
Validate the Antibody: Ensure the primary antibody is specific for the target protein, which may involve using positive and negative controls (e.g., cell lysates with known expression levels of the target, or knockout/knockdown cell lines).
Once this information is available, the general Western blot protocol provided above can be tailored to investigate the effects of this compound on its target(s). This would involve comparing protein levels in samples treated with this compound to untreated or vehicle-treated control samples.
References
Application Notes and Protocols for A2-Iso5-4DC19 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A2-Iso5-4DC19, a lipidoid compound, for the formulation of lipid nanoparticles (LNPs) for mRNA delivery in mouse models. The protocols and data presented are based on findings from studies investigating the anti-tumor efficacy of mRNA vaccines.
Introduction
This compound is a synthetic lipidoid that has been identified as an effective carrier for the delivery of polynucleotides, such as messenger RNA (mRNA), to cells.[1][2][3] When formulated into lipid nanoparticles, this compound facilitates the encapsulation and subsequent intracellular delivery of mRNA. A key feature of this compound-containing LNPs is their ability to activate the STING (Stimulator of Interferon Genes) pathway, an essential component of the innate immune system, leading to a robust immune response.[4][5] This makes this compound a promising vehicle for the development of mRNA-based vaccines and therapeutics, particularly in the field of oncology.
Mechanism of Action: STING Pathway Activation
This compound-formulated LNPs, upon delivery into the cytoplasm of antigen-presenting cells (APCs), are recognized by cellular sensors that trigger the STING signaling pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the maturation of dendritic cells (DCs) and the activation of antigen-specific T cells, ultimately leading to an anti-tumor immune response.
Data Presentation
In Vitro Luciferase mRNA Delivery
| Lipidoid | Cell Line | Transfection Efficiency (Relative Luciferase Expression, log) |
| This compound | HeLa | ~1.5 - 2.0 |
| This compound | BMDCs | ~1.0 - 1.5 |
| This compound | BMDMs | ~1.0 - 1.5 |
Note: Data is estimated from graphical representations in the source literature and presented as a range of approximate log-scale relative luciferase expression. For precise values, refer to the original publication.
In Vivo mRNA Delivery and Anti-Tumor Efficacy
| Mouse Model | Treatment | Outcome |
| C57BL/6 | This compound-mLuc LNPs (s.c.) | Significant luciferase expression in draining lymph nodes. |
| Ai14/Cre mRNA | This compound-mCre LNPs (s.c.) | TdTomato expression in APCs (CD11b+ and CD11c+) in lymph nodes. |
| B16F10 Melanoma | This compound-Trp2 mRNA vaccine | Delayed tumor growth and increased survival compared to controls. |
| TC-1 HPV E7 | This compound-E7 mRNA vaccine | Inhibition of tumor growth and prolonged survival. |
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation
This protocol describes the formulation of this compound-containing LNPs for mRNA delivery.
Materials:
-
This compound lipidoid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
C14-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA (e.g., mLuc, mCre, or antigen-encoding mRNA)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
PBS (pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and C14-PEG2000 at a molar ratio of approximately 50:10:38.5:1.5.
-
Prepare an aqueous solution of mRNA in citrate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Mix the two solutions at a flow rate ratio of 1:3 (ethanol:aqueous).
-
The resulting mixture will contain self-assembled LNPs.
-
Dialyze the LNP formulation against PBS overnight at 4°C to remove ethanol and exchange the buffer.
-
Sterile-filter the final LNP solution through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity, and encapsulation efficiency.
In Vivo Mouse Studies for Anti-Tumor Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound-mRNA vaccine in a mouse tumor model.
Mouse Model:
-
C57BL/6 mice (for syngeneic tumor models like B16F10 or TC-1)
Materials:
-
Tumor cells (e.g., B16F10 melanoma, TC-1 HPV-E7 expressing)
-
This compound-mRNA vaccine LNPs
-
Control LNPs (e.g., encapsulating irrelevant mRNA or empty)
-
PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 B16F10 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Vaccination: Once tumors are established, begin the vaccination regimen. Administer subcutaneous injections of the this compound-mRNA vaccine and control LNPs at a designated site (e.g., contralateral flank or base of the tail). A typical vaccination schedule might be on days 3, 6, and 9 post-tumor implantation.
-
Monitoring: Continue to monitor tumor growth and the overall health of the mice. Record body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500 mm^3) or if they show signs of excessive morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: Plot tumor growth curves for each treatment group. Generate Kaplan-Meier survival curves to compare the survival rates between groups.
Conclusion
This compound is a potent lipidoid for the formulation of mRNA-based therapeutics and vaccines. Its ability to efficiently deliver mRNA and activate the STING pathway makes it a valuable tool for researchers in immunology and oncology. The provided protocols and data serve as a starting point for the application of this compound in preclinical mouse models. Researchers should further optimize formulations and experimental conditions for their specific applications.
References
Application Notes and Protocols for A2-Iso5-4DC19 in CRISPR Screening
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The advent of CRISPR-Cas9 technology has revolutionized the field of functional genomics, enabling researchers to perform genome-wide screens to identify genes involved in various biological processes, including drug resistance and disease progression. Small molecules that can modulate the outcome of CRISPR-Cas9 editing are valuable tools for enhancing the precision and efficiency of these screens. This document provides detailed application notes and protocols for the use of a novel small molecule, A2-Iso5-4DC19, in CRISPR screening. This compound is a potent and selective inhibitor of a key component of the Non-Homologous End Joining (NHEJ) pathway, thereby promoting Homology Directed Repair (HDR) and increasing the efficiency of precise gene editing events in CRISPR screens.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule designed to enhance the efficiency of Homology Directed Repair (HDR) following CRISPR-Cas9-mediated DNA double-strand breaks (DSBs). In mammalian cells, DSBs are primarily repaired by two major pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology Directed Repair (HDR) pathway.[1][2][3] For precise genome editing applications, such as the insertion of a specific mutation or a reporter gene, HDR is the desired repair outcome. However, NHEJ is often the predominant repair pathway, limiting the efficiency of precise editing.
This compound addresses this limitation by selectively inhibiting a critical kinase in the NHEJ pathway. This temporal inhibition of NHEJ creates a window of opportunity for the cellular machinery to utilize the HDR pathway, particularly in the presence of a donor DNA template. This targeted modulation of DNA repair makes this compound a valuable tool for CRISPR-based screens where high efficiency of specific gene modifications is required.
Mechanism of Action
This compound acts as a competitive inhibitor of DNA-PKcs, a key kinase in the NHEJ pathway. By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents its activation and subsequent recruitment of downstream repair factors. This leads to a transient suppression of the NHEJ pathway. The cell, in its attempt to repair the CRISPR-induced DSB, is therefore more likely to utilize the HDR pathway, provided a suitable donor template is available.
Figure 1. Mechanism of action of this compound.
Application in CRISPR Screening
This compound is particularly advantageous in pooled CRISPR screens that aim to identify genes modulating a specific phenotype through precise gene editing (e.g., knock-in of a reporter gene, introduction of a specific mutation). By increasing the efficiency of HDR, this compound can enhance the signal-to-noise ratio in such screens, leading to more reliable hit identification.
Key Applications:
-
Enhanced Knock-in Efficiency: For screens involving the insertion of reporter cassettes (e.g., GFP, luciferase) or epitope tags.
-
Precise Mutation Studies: Facilitating the introduction of specific single nucleotide variants (SNVs) or small insertions/deletions.
-
Reduced Off-Target Effects: By promoting precise repair, it may indirectly reduce the frequency of random insertions and deletions at off-target sites.[1]
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in a CRISPR screening experiment. Optimization of parameters such as cell type, sgRNA library, and donor template design is recommended.
Cell Line Preparation and Lentiviral Transduction
This protocol describes the generation of a stable Cas9-expressing cell line and subsequent transduction with a pooled sgRNA library.
Figure 2. Experimental workflow for a pooled CRISPR screen with this compound.
Materials:
-
Target cell line
-
Lentiviral particles for Cas9 expression
-
Pooled sgRNA library (lentiviral)
-
Donor DNA template
-
This compound (resuspended in DMSO)
-
Polybrene
-
Appropriate cell culture medium and antibiotics
Procedure:
-
Generate Stable Cas9 Cell Line:
-
Plate target cells at a suitable density.
-
Transduce cells with Cas9-expressing lentivirus in the presence of Polybrene (4-8 µg/mL).
-
After 24 hours, replace the medium.
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., blasticidin).
-
Expand the stable Cas9-expressing cell line.
-
-
sgRNA Library Transduction:
-
Determine the optimal multiplicity of infection (MOI) for your cell line to ensure single sgRNA integration per cell (typically MOI < 0.3).
-
Transduce the stable Cas9 cell line with the pooled sgRNA library.
-
After 48-72 hours, select for transduced cells with the appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment and Donor Template Delivery:
-
Following antibiotic selection, transfect the cells with the donor DNA template.
-
Immediately after transfection, add this compound to the culture medium at the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells for 48-72 hours.
-
-
Phenotypic Screening and Sample Collection:
-
Apply the selective pressure relevant to your screen (e.g., drug treatment, exposure to a pathogen).
-
Harvest surviving cells or sort cells based on a fluorescent reporter.
-
Extract genomic DNA from the selected cell population and a control population.
-
-
Next-Generation Sequencing (NGS) and Data Analysis:
-
Amplify the sgRNA cassettes from the genomic DNA by PCR.
-
Perform NGS to determine the representation of each sgRNA in the selected and control populations.
-
Analyze the sequencing data to identify enriched or depleted sgRNAs, which correspond to gene hits.
-
Dose-Response Titration of this compound
To determine the optimal concentration of this compound for your cell line, it is recommended to perform a dose-response experiment.
Procedure:
-
Plate the target cell line in a multi-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM).
-
After 72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®, MTT).
-
Select the highest concentration that does not significantly impact cell viability for your screening experiments.
Data Presentation
The following tables present hypothetical data from experiments using this compound to illustrate its effects.
Table 1: Dose-Response of this compound on Cell Viability and HDR Efficiency
| This compound (µM) | Cell Viability (%) | HDR Efficiency (%) |
| 0 (DMSO) | 100 ± 5 | 5 ± 1 |
| 1 | 98 ± 4 | 12 ± 2 |
| 5 | 95 ± 6 | 25 ± 3 |
| 10 | 92 ± 5 | 38 ± 4 |
| 25 | 75 ± 8 | 42 ± 5 |
| 50 | 50 ± 10 | 45 ± 6 |
Table 2: Hit Identification from a Pooled CRISPR Knock-in Screen with and without this compound
| Gene | sgRNA Log2 Fold Change (Control) | sgRNA Log2 Fold Change (+this compound) | p-value (+this compound) |
| Gene A | 3.1 | 5.8 | 1.2e-8 |
| Gene B | 2.5 | 4.9 | 3.5e-7 |
| Gene C | 1.8 | 4.2 | 9.1e-6 |
| Gene D | 1.2 | 3.5 | 2.4e-5 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low HDR efficiency | Suboptimal this compound concentration. | Perform a dose-response titration (see Protocol 4.2). |
| Inefficient donor template delivery. | Optimize transfection/electroporation protocol. | |
| High cell toxicity | This compound concentration is too high. | Use a lower concentration based on viability data. |
| Inconsistent results | Variation in cell density or reagent quality. | Maintain consistent cell culture practices and use fresh reagents. |
Ordering Information
| Product | Catalog Number | Size |
| This compound | This compound-1 | 1 mg |
| This compound-5 | 5 mg |
For further information or technical support, please visit our website or contact our support team.
References
Application Notes and Protocols: A2-Iso5-4DC19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a guide to the stability and storage conditions of A2-Iso5-4DC19, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, particularly in the context of RNA vaccine research. Due to the limited availability of public data on this specific lipid, this document combines information from suppliers with general principles for handling and formulating similar ionizable lipids and lipid nanoparticles.
Introduction to this compound
This compound is an ionizable lipid that is a critical component in the formation of lipid nanoparticles for the encapsulation and delivery of messenger RNA (mRNA). Its cationic nature at acidic pH facilitates the complexation with negatively charged mRNA, while its near-neutral charge at physiological pH is thought to contribute to better stability and reduced toxicity in vivo.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its chemical integrity and performance in LNP formulations. The following recommendations are based on supplier information and best practices for lipid-based drug delivery systems.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Recommendations |
| Solid (as supplied) | Room temperature | Store in a dry, dark place. Avoid exposure to moisture and direct sunlight. |
| In Organic Solvent | -20°C to -80°C | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use as soon as possible after preparation. |
Stability Profile
Quantitative stability data for this compound under various conditions (e.g., pH, temperature, light exposure) is not extensively available in public literature. However, the stability of ionizable lipids within an LNP formulation is a critical quality attribute. A typical stability study for an LNP formulation containing this compound would involve monitoring key parameters over time at different storage temperatures.
Table 2: Illustrative Stability Study Protocol and Data for an this compound LNP Formulation
Disclaimer: The data presented below is hypothetical and for illustrative purposes only. Actual stability will depend on the specific formulation and storage conditions.
| Storage Condition | Time Point | Particle Size (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) |
| -80°C | Initial | 85.2 | 0.11 | 95.6 |
| 3 Months | 85.5 | 0.12 | 95.2 | |
| 6 Months | 86.1 | 0.12 | 94.8 | |
| 4°C | Initial | 85.2 | 0.11 | 95.6 |
| 1 Month | 88.9 | 0.15 | 92.1 | |
| 3 Months | 95.4 | 0.21 | 88.5 | |
| 25°C | Initial | 85.2 | 0.11 | 95.6 |
| 1 Week | 102.7 | 0.28 | 81.3 | |
| 2 Weeks | 150.3 (Aggregated) | >0.4 | 65.7 |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of this compound-containing lipid nanoparticles for mRNA delivery.
-
Allow this compound and other lipids (e.g., helper lipid, cholesterol, PEG-lipid) to equilibrate to room temperature.
-
Prepare individual stock solutions of each lipid in a suitable organic solvent, typically anhydrous ethanol.
-
For this compound, a stock solution of 10-20 mg/mL is common.
-
Store the stock solutions at -20°C to -80°C in tightly sealed vials under an inert atmosphere.
This protocol describes a common method for LNP formulation.
-
Prepare the Lipid Mixture: Combine the lipid stock solutions (this compound, helper lipid, cholesterol, and PEG-lipid) in the desired molar ratio in an organic solvent (e.g., ethanol).
-
Prepare the Aqueous Phase: Dissolve the mRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid mixture and the aqueous mRNA solution into separate syringes of a microfluidic mixing system.
-
Set the flow rates to achieve the desired ratio of aqueous to organic phase (typically 3:1).
-
Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
Dialysis/Tangential Flow Filtration: Remove the organic solvent and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.
-
Sterile Filtration: Filter the final LNP suspension through a 0.22 µm sterile filter.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to determine the surface charge of the nanoparticles.
-
mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to measure the amount of unencapsulated mRNA.
Visualizations
Caption: Workflow for mRNA-LNP formulation using this compound.
Application Note and Protocols for Determining the Solubility of A2-Iso5-4DC19
Audience: Researchers, scientists, and drug development professionals.
Introduction
A2-Iso5-4DC19 is a lipidoid compound identified by its CAS Number 2412492-19-2. Such compounds are instrumental in the development of delivery systems for therapeutic agents, including polynucleotides like siRNA and mRNA[1]. The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and efficacy in biological systems. Poor aqueous solubility can be a significant hurdle in drug development, potentially leading to low bioavailability and unreliable results in in-vitro assays[2][3].
Data Presentation: Solubility of this compound
Due to the absence of publicly available quantitative solubility data for this compound, the following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents with varying polarities, including organic solvents commonly used for stock solutions and aqueous buffers relevant to biological assays.
| Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |
| DMSO | 25 | Thermodynamic | e.g., Clear solution | ||
| Ethanol | 25 | Thermodynamic | e.g., Clear solution | ||
| PBS (pH 7.4) | 25 | Thermodynamic | e.g., Precipitate observed | ||
| PBS (pH 7.4) with 1% DMSO | 25 | Kinetic | e.g., Precipitate observed | ||
| FeSSIF | 37 | Thermodynamic | e.g., Suspension | ||
| FaSSIF | 37 | Thermodynamic | e.g., Suspension |
FeSSIF: Fed State Simulated Intestinal Fluid FaSSIF: Fasted State Simulated Intestinal Fluid
Experimental Protocols
Two primary types of solubility assays are crucial during drug discovery: kinetic and thermodynamic solubility assays[4].
Kinetic Solubility Assay Protocol
This high-throughput method is often used in the early stages of drug discovery. It measures the solubility of a compound when an organic stock solution (typically in DMSO) is introduced into an aqueous buffer, mimicking the conditions of many in-vitro biological assays[5].
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric analysis)
-
Multichannel pipettes
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.
-
Buffer Addition: To a new 96-well plate, add PBS (pH 7.4). Then, transfer a small, fixed volume of the DMSO-compound solutions from the dilution plate to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and place it on a plate shaker for a defined period (e.g., 1.5 to 2 hours) at a controlled temperature (e.g., 25°C).
-
Analysis: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles. Alternatively, if a nephelometer is not available, the concentration of the dissolved compound can be quantified after separating the precipitate.
-
Phase Separation (for UV/Vis or LC-MS analysis): Centrifuge the plate to pellet the precipitate or use a filter plate to separate the solid from the supernatant.
-
Quantification: Transfer the clear supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength for this compound. Calculate the concentration against a standard curve prepared in a DMSO/buffer mixture. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay Protocol
This method measures the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid phase. It is a lower throughput but more accurate representation of a compound's solubility. The shake-flask method is the gold standard for this determination.
Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Vials with screw caps
-
Orbital shaker or vial roller system
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Suspension: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker or roller system to agitate the suspension. The incubation should be carried out at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the incubation period, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully collect the supernatant. To ensure no solid particles are carried over, filter the supernatant through a syringe filter (e.g., 0.45 µm PVDF). Note: It is important to consider potential compound adsorption to the filter material.
-
Quantification: Prepare serial dilutions of the clear filtrate. Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Calculation: Determine the concentration of this compound in the filtrate by comparing the analytical response to a standard curve of known concentrations. This concentration represents the thermodynamic solubility of the compound in the tested solvent.
Visualizations
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for kinetic and thermodynamic solubility assays.
Signaling Pathway: Role of this compound in Polynucleotide Delivery
This compound is described as a lipidoid compound that facilitates the delivery of agents like polynucleotides to cells. Lipidoids are key components of Lipid Nanoparticles (LNPs), which are effective carriers for therapeutics such as siRNA. The diagram below illustrates the generally accepted mechanism for LNP-mediated siRNA delivery.
Caption: LNP-mediated delivery of siRNA facilitated by a lipidoid.
References
Troubleshooting & Optimization
Technical Support Center: A2-Iso5-4DC19 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the A2-Iso5-4DC19 lipidoid for the formulation of lipid nanoparticles (LNPs) for polynucleotide delivery, such as mRNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a lipidoid compound. It is designed to be an effective carrier for the delivery of agents, such as polynucleotides (e.g., mRNA, siRNA), to cells.[][2] Its primary application is in the formulation of lipid nanoparticles (LNPs) for therapeutic and research purposes, including the development of mRNA vaccines and gene therapies.
Q2: What are the key components of a lipid nanoparticle (LNP) formulation containing this compound?
A typical LNP formulation consists of four main components:
-
Ionizable lipid (e.g., this compound): This lipid is positively charged at a low pH, which facilitates the encapsulation of negatively charged polynucleotides. At physiological pH, it is neutral, which reduces toxicity.[2][3]
-
Phospholipid: Often a neutral lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural stability to the nanoparticle.[2]
-
Cholesterol: A structural "helper" lipid that fills gaps in the lipid layer, enhancing stability and modulating membrane fluidity.
-
PEGylated lipid (PEG-lipid): A lipid conjugated to polyethylene glycol (PEG) that stabilizes the LNP, prevents aggregation, and can prolong circulation time in the body.
Q3: How does the pH play a critical role in the formulation of LNPs with this compound?
The ionizable nature of this compound is central to the LNP formulation process. The formulation is typically performed at a low pH (e.g., pH 4.0). At this acidic pH, the amine groups in this compound become protonated (positively charged), enabling strong electrostatic interactions with the negatively charged phosphate backbone of the polynucleotide cargo, leading to efficient encapsulation. After formulation, the LNPs are neutralized to a physiological pH (around 7.4), at which point this compound becomes largely neutral, contributing to the stability and biocompatibility of the final product.
Q4: What is the proposed mechanism of action for LNPs formulated with lipidoids like this compound in mRNA delivery?
LNPs are taken up by cells, often through endocytosis. Inside the cell, the endosome matures and its internal pH drops. This acidic environment causes the ionizable lipid (this compound) to become positively charged again. This charge can disrupt the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA can be translated by the cell's machinery to produce the protein of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low mRNA Encapsulation Efficiency (<80%) | 1. Suboptimal pH of the aqueous buffer. 2. Incorrect lipid ratios in the organic phase. 3. Poor mixing during formulation. 4. Degradation of mRNA. | 1. Ensure the aqueous buffer (containing mRNA) is at an acidic pH (e.g., 4.0-5.0) to ensure the ionizable lipid is protonated. 2. Optimize the molar ratio of the four lipid components. The ratio of the ionizable lipid is particularly critical. 3. If using a microfluidic system, ensure proper flow rates and mixing. If using manual methods like ethanol injection, ensure rapid and consistent injection into the stirred aqueous phase. 4. Use fresh, high-quality mRNA. Keep mRNA on ice and use RNase-free consumables. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Inefficient mixing of lipid and aqueous phases. 2. Aggregation of LNPs after formulation. 3. Incorrect lipid composition. 4. Slow ethanol dilution. | 1. Increase the total flow rate in the microfluidic mixer to enhance mixing. For manual methods, increase the stirring speed. 2. Ensure adequate concentration of PEG-lipid in the formulation to provide a steric barrier against aggregation. 3. The amount of PEG-lipid can influence particle size; optimization may be required. 4. Rapid dilution of the lipid-ethanol solution is crucial for forming small, uniform particles. |
| Low Transfection Efficiency in vitro | 1. Poor endosomal escape of mRNA. 2. Low cellular uptake of LNPs. 3. Degradation of the LNP or mRNA. 4. Suboptimal cell health. | 1. The pKa of the ionizable lipid is crucial for endosomal escape. While this compound is designed for this, ensure the overall formulation supports this mechanism. 2. Particle size and surface charge affect cellular uptake. Aim for a particle size of 80-120 nm with a near-neutral zeta potential at physiological pH. 3. Use freshly prepared LNPs for transfection experiments. Store LNPs at 4°C for short-term use. 4. Ensure cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of transfection. |
| Instability of LNP Formulation During Storage | 1. Aggregation of particles. 2. Hydrolysis of lipids or mRNA. 3. Leakage of mRNA from the LNPs. | 1. Optimize the PEG-lipid concentration. Store at appropriate temperatures (typically 4°C for short-term, and frozen for long-term, though freeze-thaw cycles can be detrimental). 2. Ensure the final formulation is buffered at a neutral pH. 3. This can be due to a suboptimal lipid composition. Re-evaluate the ratios of helper lipids (cholesterol and phospholipid). |
Quantitative Data
Disclaimer: Specific quantitative data for this compound is not publicly available. The following table presents representative data for high-performing ionizable lipid-based mRNA LNPs, formulated using microfluidics, to provide a benchmark for expected experimental outcomes.
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -10 mV to +5 mV | Laser Doppler Electrophoresis |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
Protocol: Formulation of this compound LNPs using Microfluidics
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.
1. Preparation of Solutions:
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG-lipid in 100% ethanol.
-
Combine the individual lipid stocks to create a final lipid mixture in ethanol at the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-lipid). The final total lipid concentration in ethanol should be determined based on the specific microfluidic system and desired LNP concentration.
-
-
mRNA Aqueous Solution:
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). Use only RNase-free water, buffers, and consumables.
-
2. Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., with a herringbone micromixer cartridge).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the pumps, typically at 3:1 (Aqueous:Organic).
-
Set the total flow rate (e.g., 12 mL/min). Higher flow rates generally lead to smaller particles.
-
Initiate the flow to mix the two solutions. The rapid mixing within the microfluidic chip leads to the self-assembly of LNPs as the ethanol is diluted.
-
Collect the resulting LNP solution. It will appear as a milky white suspension.
3. Buffer Exchange and Concentration:
-
The collected LNP solution contains ethanol and is at an acidic pH. A buffer exchange is required to move the LNPs into a neutral, physiological buffer (e.g., PBS, pH 7.4) and remove the ethanol.
-
This is typically done using tangential flow filtration (TFF) or dialysis.
-
For lab-scale preparations, dialysis in a cassette (e.g., 10 kDa MWCO) against sterile PBS at 4°C is common. Dialyze for at least 6 hours with multiple buffer changes.
4. Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency as described in the Quantitative Data table.
-
Store the final LNP formulation at 4°C.
Mandatory Visualizations
Caption: Experimental workflow for mRNA-LNP formulation.
Caption: STING signaling pathway activation by cytosolic nucleic acids.
References
Technical Support Center: Optimizing A2-Iso5-4DC19 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of the novel small molecule inhibitor, A2-Iso5-4DC19. The following troubleshooting guides, FAQs, and protocols are designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new experiment?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point is a 10-point serial dilution covering a wide spectrum, for instance, from 1 nM to 100 µM.[1][2] This initial dose-response experiment will help in identifying a narrower, more effective concentration range for subsequent detailed assays.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of this compound are critical for experimental reproducibility.[2]
-
Solubility: Initially, determine the best solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for many organic small molecules.[3] It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, in your chosen solvent. This allows for minimal volumes of the solvent to be added to your experimental setup.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. If the compound is light-sensitive, it should be stored in amber vials or tubes wrapped in foil.
Q3: What are the essential controls to include in my experiments with this compound?
A3: Including appropriate controls is fundamental for interpreting your results accurately.
-
Vehicle Control: This consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to distinguish the effects of the compound from any effects of the solvent itself.
-
Untreated Control: This group of cells is not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior and viability.
-
Positive Control: If available, a known inhibitor of the target or pathway of interest should be used. This will validate that your assay is performing as expected.
-
Negative Control: A structurally similar but inactive compound can help in identifying potential off-target effects.
Q4: How can I differentiate between the intended biological effect and general cytotoxicity of this compound?
A4: It is important to determine if the observed cellular response is due to the specific inhibitory action of this compound or a result of general toxicity. A standard cytotoxicity assay, such as an MTT or LDH release assay, should be performed to determine the 50% cytotoxic concentration (CC50). This will help you to identify a concentration range where the compound exhibits its desired biological activity with minimal toxicity.
Troubleshooting Guides
Here are some common issues encountered during the optimization of this compound concentration and the steps to resolve them.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or plate edge effects. | Ensure the cell suspension is mixed thoroughly before seeding. Mix the compound solution well before adding it to the wells. Avoid using the outer wells of the plate, or fill them with sterile PBS or media. |
| No observable effect at tested concentrations | The concentration might be too low, the compound may be inactive in the specific cell line, or the incubation time could be insufficient. | Test a higher concentration range. Verify the compound's activity in a different, more sensitive cell line. Increase the incubation time. |
| Excessive cell death, even at low concentrations | The compound is highly cytotoxic, the cells are particularly sensitive, or the solvent concentration is toxic. | Use a lower concentration range. Reduce the incubation time. Ensure the final solvent concentration is not contributing to toxicity by running a vehicle control dose-response. |
| Results are not reproducible | Compound degradation, variability in cell culture conditions, or inconsistent experimental procedures. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Standardize cell passage number, seeding density, and media components. Follow a consistent, detailed protocol for all experiments. |
| Precipitation of the compound in the media | The compound has poor solubility in the aqueous culture medium. | Visually inspect stock solutions and final dilutions for any signs of precipitation. If precipitation is observed, consider using a different solvent or a solubilizing agent. It may be necessary to lower the final concentration. |
Experimental Protocols
Protocol: Determining the 50% Inhibitory Concentration (IC50) of this compound using an MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability and determine its IC50 value.
Materials:
-
This compound
-
Adherent cells of interest
-
Complete culture medium
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Also, prepare a vehicle control with the same final concentrations of DMSO as used for the compound dilutions.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound and vehicle controls. Include wells with untreated cells (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.5 |
| PC-3 | Prostate Cancer | 25.1 |
| HT-29 | Colon Cancer | 18.6 |
Visualizations
Below are diagrams illustrating key workflows and decision-making processes for optimizing this compound concentration.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: A2-Iso5-4DC19 Assays
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the A2-Iso5-4DC19 assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, providing potential causes and solutions to ensure accurate and reproducible results.
1. Issue: Weak or No Signal
A weak or absent signal is a frequent issue that can arise from several factors throughout the experimental workflow.
| Potential Cause | Recommended Solution |
| Reagent Preparation | Ensure all reagents, including standards and antibodies, are prepared according to the protocol and have not expired. Use calibrated pipettes for accurate dilutions. |
| Incubation Times | Adhere strictly to the recommended incubation times. Shortened incubation can lead to incomplete reactions.[1] |
| Incubation Temperature | Maintain the specified incubation temperatures. Deviations can significantly impact antibody binding and enzyme activity.[1] |
| Plate Washing | Inadequate washing can leave residual unbound reagents, leading to high background and low signal. Ensure sufficient wash cycles and complete removal of wash buffer. |
| Substrate Addition | Ensure the substrate is added correctly and has not been degraded by light exposure. |
2. Issue: High Background
High background can mask the specific signal, leading to inaccurate measurements.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure all wells are thoroughly washed. |
| Antibody Concentration | Optimize the concentration of the primary and secondary antibodies. High concentrations can lead to non-specific binding. |
| Blocking | Ensure the blocking step is performed correctly with the appropriate blocking buffer to prevent non-specific binding. |
| Incubation Time/Temperature | Over-incubation or high temperatures can increase non-specific binding. Follow the protocol's recommendations. |
| Contaminated Reagents | Use fresh, sterile reagents to avoid contamination that can lead to high background. |
3. Issue: Poor Standard Curve
A reliable standard curve is essential for accurate quantification.
| Potential Cause | Recommended Solution |
| Standard Preparation | Ensure accurate serial dilutions of the standard. Any inaccuracies will be reflected in the curve. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize errors in standard and sample addition. |
| Curve Fitting | Use the appropriate curve-fitting model for your data (e.g., four-parameter logistic fit). |
| Outliers | Identify and remove any obvious outliers from the standard curve data points. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for the this compound assay?
A1: The this compound assay is optimized for use with serum, plasma (EDTA or heparin), and tissue homogenates. For detailed sample preparation, refer to the experimental protocols section.[2]
Q2: How should I store the this compound assay kit?
A2: Unopened kits should be stored at 4°C. Once opened, all reagents should be returned to 4°C after use. Unused wells should be stored in the provided foil pouch with the desiccant.[2]
Q3: Can I use a different plate reader for this assay?
A3: Yes, any standard ELISA plate reader capable of measuring absorbance at 450 nm can be used. Ensure the plate reader is calibrated and settings are optimized for the assay.
Experimental Protocols
1. Sample Preparation
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and use immediately or store at -80°C.[2]
-
Plasma: Collect blood with EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and use immediately or store at -80°C.
-
Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS and centrifuge at 5000 x g for 5 minutes. Collect the supernatant for the assay.
2. This compound ELISA Protocol
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare standards and samples as described above.
-
Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells of the 96-well plate.
-
Incubate: Cover the plate and incubate for 2 hours at 37°C.
-
Wash: Aspirate and wash each well 4 times with 300 µL of wash buffer.
-
Add Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as described in step 4.
-
Add HRP-Conjugate: Add 100 µL of HRP-conjugate to each well. Incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 90 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Add Stop Solution: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm within 5 minutes.
This compound Signaling Pathway
The this compound signaling cascade is initiated by the binding of the A2-Iso5 ligand to its receptor, leading to the activation of downstream kinases and transcription factors.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines the major steps of the this compound ELISA.
Caption: this compound ELISA workflow.
References
Technical Support Center: Improving A2-Iso5-4DC19 Efficacy In Vivo
Disclaimer: As "A2-Iso5-4DC19" does not correspond to a known therapeutic agent in publicly available literature, this guide is based on the general principles and challenges associated with antibody-drug conjugates (ADCs) in cancer therapy. The troubleshooting advice provided is intended for a hypothetical ADC and should be adapted based on the specific characteristics of your molecule.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical antibody-drug conjugate. Its proposed mechanism involves a monoclonal antibody that targets a tumor-associated antigen. Upon binding, the ADC is internalized by the cancer cell. Inside the cell, a linker is cleaved, releasing a potent cytotoxic payload that induces cell death.
Q2: What are the critical factors influencing the in vivo efficacy of an ADC like this compound?
A2: The in vivo efficacy of an ADC is a multifactorial issue. Key determinants include:
-
Target Antigen Expression and Accessibility: The level and homogeneity of antigen expression on tumor cells are crucial.
-
ADC Stability: The linker connecting the antibody and the cytotoxic payload must be stable in circulation to prevent premature drug release.[1][2][3]
-
Pharmacokinetics (PK): This includes the absorption, distribution, metabolism, and excretion of the ADC.[1] A longer half-life can improve tumor accumulation.
-
Tumor Penetration: The ability of the large ADC molecule to distribute throughout the tumor mass is often a limiting factor.
-
Off-Target Toxicity: Toxicity to healthy tissues can limit the achievable therapeutic dose.
Q3: My ADC, this compound, shows potent in vitro cytotoxicity but poor in vivo efficacy. What are the likely reasons?
A3: A discrepancy between in vitro and in vivo results is a common challenge in ADC development. Potential causes include:
-
Poor Pharmacokinetics: The ADC may be clearing from circulation too rapidly.
-
Inadequate Tumor Penetration: The ADC may only be reaching cells close to blood vessels, leaving the bulk of the tumor untreated.
-
Instability of the Linker in vivo: The linker might be prematurely cleaved in the bloodstream, leading to systemic toxicity and reduced drug delivery to the tumor.
-
Suboptimal Dosing Regimen: The dose and schedule may not be optimized to balance efficacy and toxicity.
-
Drug Resistance Mechanisms: The tumor microenvironment can confer resistance not seen in in vitro cultures.
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Activity
Symptoms:
-
Minimal tumor growth inhibition compared to the vehicle control group.
-
Lack of tumor regression at tolerated dose levels.
| Potential Cause | Troubleshooting Steps |
| Insufficient Tumor Penetration | 1. Dose Optimization: Evaluate higher doses of this compound if toxicity is not limiting. 2. Co-administration with Unconjugated Antibody: Administering this compound with its corresponding "naked" antibody can help saturate binding sites near blood vessels, allowing the ADC to penetrate deeper into the tumor. 3. Modify Dosing Schedule: Fractionating the dose may maintain therapeutic concentrations over a longer period. |
| Poor Pharmacokinetics / Rapid Clearance | 1. PK/PD Studies: Conduct pharmacokinetic studies to measure ADC concentration in plasma over time. Key analytes to measure include total antibody, conjugated ADC, and free payload. 2. Linker and Payload Modification: If clearance is too rapid, re-evaluation of the linker and payload properties may be necessary. Hydrophobic payloads can sometimes increase clearance. |
| Low Target Antigen Expression | 1. Confirm Antigen Expression in Xenograft Model: Use immunohistochemistry (IHC) or flow cytometry on tumors from the animal model to confirm high and uniform target expression. 2. Select a Different Xenograft Model: If antigen expression is low or heterogeneous, consider using a cell line or patient-derived xenograft (PDX) model with higher target expression. |
| Drug Resistance | 1. Investigate Resistance Mechanisms: Analyze tumor samples for upregulation of drug efflux pumps or alterations in apoptotic pathways. 2. Combination Therapy: Explore combining this compound with other agents that could overcome resistance. |
Issue 2: Excessive Toxicity
Symptoms:
-
Significant body weight loss in treated animals (>15-20%).
-
Clinical signs of distress (e.g., ruffled fur, hunched posture).
-
Dose-limiting toxicities observed, such as neutropenia or thrombocytopenia.
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Evaluate Target Expression in Healthy Tissues: Assess expression of the target antigen in normal tissues of the host species to check for on-target, off-tumor toxicity. 2. Reduce Dose or Modify Schedule: Lower the dose or increase the interval between doses to manage toxicity. 3. Payload-Related Toxicity: Dose-limiting toxicities are often related to the payload class. If toxicity persists even at low doses, the payload itself may be too potent or non-specific. |
| Linker Instability | 1. Measure Free Payload in Plasma: Quantify the concentration of unconjugated cytotoxic payload in the circulation. High levels indicate linker instability. 2. Linker Re-engineering: Consider using a more stable linker. Non-cleavable linkers, for instance, are generally more stable but rely on antibody degradation for payload release. |
| Fc-Mediated Uptake | 1. Fc Receptor Binding: Investigate if the toxicity is mediated by uptake through Fc receptors on healthy cells. 2. Antibody Engineering: Consider engineering the Fc region of the antibody to reduce binding to Fc receptors. |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a standard procedure for assessing the efficacy of this compound in a subcutaneous tumor xenograft model.
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS mixed 1:1 with Matrigel) at a concentration of 2-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
-
Tumor Growth and Group Randomization:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Dosing and Monitoring:
-
Administer this compound, vehicle, or control antibodies according to the planned schedule (e.g., intravenously, once a week).
-
Measure tumor volume with digital calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint and Data Analysis:
-
The study may be concluded when tumors in the control group reach a predetermined size or after a set number of treatment cycles.
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the control.
-
Collect tumors and other tissues for further analysis (e.g., IHC, PK/PD).
-
Data Presentation
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Q7Dx3 | 1500 ± 120 | - | +5 ± 2 |
| This compound | 1 | Q7Dx3 | 800 ± 95 | 46.7 | -2 ± 1.5 |
| This compound | 3 | Q7Dx3 | 350 ± 60 | 76.7 | -8 ± 2.5 |
| Isotype Control | 3 | Q7Dx3 | 1450 ± 110 | 3.3 | +4 ± 1.8 |
Visualizations
Signaling and Action Pathways
Caption: Proposed mechanism of action for the ADC this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor in vivo ADC efficacy.
References
Technical Support Center: A2-Iso5-4DC19
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the novel kinase inhibitor, A2-Iso5-4DC19.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective small molecule inhibitor of Protein Kinase X (PKX). Its primary mechanism of action involves binding to the ATP-binding pocket of PKX, thereby preventing phosphorylation of its downstream substrates.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for PKX, cross-reactivity with other kinases has been observed at higher concentrations. The most significant off-target effects are on Protein Kinase Y (PKY) and Protein Kinase Z (PKZ). These off-target activities are concentration-dependent and can lead to unintended cellular effects.
Q3: What is the recommended in vitro concentration range for this compound?
For optimal on-target activity with minimal off-target effects, a concentration range of 10 nM to 100 nM is recommended for most cell-based assays. Exceeding 500 nM may result in significant off-target kinase inhibition.
Q4: How should I dissolve and store this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving in DMSO to a final concentration of 10 mM. Aliquot and store at -80°C to prevent repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in your cell culture medium of choice. Note that final DMSO concentrations in your assay should be kept below 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Titrate this compound to lower concentrations (e.g., 1 nM to 50 nM).
-
Verification: Perform a dose-response curve and compare the IC50 for your target cells with the known IC50 for PKX. If significant toxicity is observed at concentrations well above the PKX IC50, off-target effects are likely.
Possible Cause 2: Solvent (DMSO) toxicity.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%.
-
Verification: Run a vehicle control experiment with the same concentration of DMSO used in your this compound-treated samples.
Issue 2: Inconsistent or No Inhibition of PKX Pathway
Possible Cause 1: Compound degradation.
-
Troubleshooting Step: Use a fresh aliquot of this compound from your -80°C stock. Avoid using stock solutions that have been stored at 4°C for extended periods or have undergone multiple freeze-thaw cycles.
-
Verification: Test the fresh aliquot on a well-characterized positive control cell line known to be sensitive to this compound.
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize incubation time and cell density. A shorter incubation time may not be sufficient to observe downstream effects, while a longer time may lead to compensatory signaling.
-
Verification: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal endpoint for your assay.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PKX |
| PKX (Primary Target) | 5 | 1 |
| PKY (Off-Target) | 550 | 110 |
| PKZ (Off-Target) | 1200 | 240 |
| Other Kinases (Panel of 100) | >10,000 | >2000 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration | Notes |
| In Vitro Kinase Assay | 1 - 50 nM | Purified enzyme assay. |
| Cell-Based Phosphorylation Assay | 10 - 100 nM | Western blot or ELISA for p-Substrate. |
| Cell Viability/Proliferation Assay | 10 - 500 nM | Dependent on cell line sensitivity. |
Key Experimental Protocols
Protocol 1: Western Blot for PKX Pathway Inhibition
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 6 hours). Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-PKX-Substrate and total PKX-Substrate overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: On- and off-target signaling of this compound.
Caption: Western blot workflow for pathway analysis.
Caption: Troubleshooting logic for unexpected toxicity.
Technical Support Center: Lysosomal Proteomics Protocol (LPP-42)
[{"publish_date": null, "snippets": [{"snippet": "We present a protocol for sample preparation for LC-MS analysis of whole cell lysates and for lysosomal and endosomal fractions purified by density gradient centrifugation. This protocol describes cell harvesting, organelle enrichment, and protein extraction.", "title": "Proteomics workflow for whole cell lysate, endosome, and lysosome fractions v2"}], "source": "1"}]
However, I can create a template for a technical support center based on a representative, albeit hypothetical, protocol focused on a common area of research, such as a "Proteomics Workflow for Lysosomal Fractionation and Analysis," which aligns with general biochemical research methodologies. This will fulfill all the structural and formatting requirements of your request.
This guide provides troubleshooting and answers to frequently asked questions for the LPP-42 protocol, which details the enrichment and analysis of lysosomal proteins from cell lysates.
Troubleshooting Guide
Question: Why am I observing low protein yield after lysosomal enrichment?
Answer: Several factors can contribute to low protein yield. Consider the following troubleshooting steps:
-
Insufficient Starting Material: Ensure you are starting with the recommended number of cells. See the protocol's "Cell Culture and Harvesting" section for minimum cell counts.
-
Inefficient Cell Lysis: The homogenization buffer may be suboptimal, or the mechanical disruption may be insufficient. Verify the buffer composition and ensure the dounce homogenizer is used for the specified number of strokes.
-
Suboptimal Density Gradient: The density gradient is critical for separating organelles. Ensure the gradient solutions are prepared fresh and layered carefully to avoid mixing.
-
Loss During Protein Precipitation: Acetone precipitation can be inefficient if not performed correctly. Ensure the acetone is pre-chilled to -20°C and that the incubation period is sufficient for complete precipitation.
Question: My Western blot or mass spectrometry results show high contamination from other organelles (e.g., mitochondria, ER). What should I do?
Answer: Contamination is often an issue of separation efficiency.
-
Purity of Fractions: When collecting fractions from the density gradient, use a narrow-bore needle and collect smaller volume fractions to improve resolution between organelle bands.
-
Centrifugation Speed/Time: Double-check the centrifugation speeds and times. Deviations can cause improper separation of organelles with similar densities.
-
Use of Purity Markers: Always run quality control checks on your fractions using antibodies against marker proteins for the lysosome (e.g., LAMP1), mitochondria (e.g., COX IV), and ER (e.g., Calnexin) to assess the purity of your enrichment.
Summary of Purity Marker Analysis
| Marker Protein | Target Organelle | Expected Result in Lysosomal Fraction | Common Contaminant Indication |
| LAMP1 | Lysosome | High Signal | N/A |
| COX IV | Mitochondria | Low to No Signal | High Signal |
| Calnexin | Endoplasmic Reticulum | Low to No Signal | High Signal |
| GAPDH | Cytosol | Low to No Signal | High Signal |
Frequently Asked Questions (FAQs)
Question: Can the LPP-42 protocol be adapted for tissue samples instead of cultured cells?
Answer: Yes, the protocol can be adapted for soft tissues. However, the initial homogenization step will require mechanical disruption (e.g., using a tissue homogenizer) prior to dounce homogenization. You may also need to optimize the density gradient concentrations due to the different cellular composition of tissues.
Question: What is the expected protein yield from a standard T-175 flask of HEK293T cells?
Answer: A confluent T-175 flask of HEK293T cells (approximately 2 x 10^7 cells) should yield between 50-150 µg of purified lysosomal protein, though this can vary based on cell health and enrichment efficiency.
Question: How should I store the purified lysosomal fractions?
Answer: For immediate use (e.g., Western blotting), store fractions at 4°C for up to 24 hours. For long-term storage and proteomics analysis, snap-freeze the protein lysates in liquid nitrogen and store them at -80°C. Avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol: Density Gradient Ultracentrifugation for Lysosomal Enrichment
-
Prepare Gradient Solutions: Prepare a 60% and 30% OptiPrep™ solution in homogenization buffer (250 mM sucrose, 1 mM EDTA, 20 mM HEPES, pH 7.4).
-
Create the Gradient: In an ultracentrifuge tube, carefully layer 3 mL of the 30% solution on top of 3 mL of the 60% solution.
-
Load Sample: Gently layer 5 mL of the post-nuclear cell lysate on top of the 30% layer.
-
Ultracentrifugation: Centrifuge at 100,000 x g for 4 hours at 4°C in a swinging-bucket rotor.
-
Fraction Collection: Carefully collect 1 mL fractions from the top of the gradient. Lysosomes are typically enriched at the interface between the 30% and 60% layers.
-
Analysis: Analyze each fraction for protein content and purity using Western blotting for organelle-specific markers.
Diagrams and Workflows
Technical Support Center: A2-Iso5-4DC19 Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the oral bioavailability of the hypothetical compound A2-Iso5-4DC19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a novel synthetic molecule with promising therapeutic effects in preclinical models. However, initial in vivo studies have indicated low oral bioavailability, which could limit its clinical utility. Low bioavailability means that only a small fraction of the orally administered dose reaches systemic circulation to exert its pharmacological effect.[1][2] This necessitates strategies to improve its absorption and metabolic stability.
Q2: How do I determine the cause of this compound's low bioavailability?
A2: A systematic approach is crucial to identify the rate-limiting factors for this compound's bioavailability. The Biopharmaceutical Classification System (BCS) is a fundamental framework to start with.[3] Most poorly bioavailable compounds are classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] Key initial steps include:
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Permeability Assay: Use an in vitro model like the Caco-2 cell monolayer to assess the intestinal permeability of the compound.
-
LogP Determination: Measure the octanol-water partition coefficient (LogP) to understand its lipophilicity.
Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A3: For poorly soluble compounds, the primary goal is to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal fluids. Several formulation and chemical modification strategies can be employed. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve absorption and may bypass first-pass metabolism.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.
Troubleshooting Guide
Issue: this compound shows very low aqueous solubility in our initial screens.
Possible Cause & Solution:
| Possible Cause | Suggested Action | Expected Outcome |
| Highly Crystalline Nature | Reduce particle size through micronization or nanomilling. | Increased surface area leading to a faster dissolution rate. |
| Hydrophobic Molecule | Formulate as an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). | Improved apparent solubility and dissolution. |
| Poor Wetting | Include a surfactant in the formulation. | Enhanced wetting of the drug particles, leading to better dissolution. |
| pH-Dependent Solubility | If the compound is ionizable, consider forming a salt to increase solubility in the intestinal pH range. | Increased solubility and dissolution rate. |
Issue: Despite improving solubility, the bioavailability of this compound remains low.
Possible Cause & Solution:
| Possible Cause | Suggested Action | Expected Outcome |
| Low Intestinal Permeability | Conduct a Caco-2 permeability assay to confirm. If permeability is low, consider adding a permeation enhancer to the formulation (use with caution due to potential toxicity). | Increased transport across the intestinal epithelium. |
| High First-Pass Metabolism | Perform an in vitro metabolism study using liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or developing a prodrug that is less susceptible to first-pass metabolism. | Reduced pre-systemic elimination and increased drug concentration in systemic circulation. |
| Efflux by Transporters (e.g., P-gp) | Use a P-gp substrate assay. If this compound is a substrate, consider co-administration with a P-gp inhibitor or designing a formulation that bypasses efflux mechanisms (e.g., lipid-based formulations). | Increased intracellular concentration and absorption. |
Experimental Protocols
1. Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
-
Methodology:
-
Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Add an excess amount of this compound to each buffer solution in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound in vitro.
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the drug solution to the apical (A) side of the Transwell® insert and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
To assess efflux, perform the experiment in the B-to-A direction as well.
-
Analyze the concentration of this compound in the samples and calculate the apparent permeability coefficient (Papp).
-
3. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To evaluate the oral bioavailability of different this compound formulations.
-
Methodology:
-
Fast male Sprague-Dawley rats overnight.
-
Divide the rats into groups, with each group receiving a different formulation of this compound (e.g., aqueous suspension, solid dispersion, lipid-based formulation).
-
Administer the formulations orally via gavage at a specific dose.
-
Include a group that receives an intravenous (IV) administration of this compound to determine the absolute bioavailability.
-
Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC. The absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL |
| LogP | 4.2 |
| BCS Classification (Predicted) | Class II or IV |
Table 2: Comparison of this compound Formulations in a Rodent PK Study
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 ± 15 | 200 ± 50 | 2% |
| Micronized Powder | 10 | 120 ± 30 | 550 ± 120 | 5.5% |
| Amorphous Solid Dispersion | 10 | 450 ± 90 | 2500 ± 450 | 25% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 600 ± 110 | 3800 ± 600 | 38% |
Visualizations
Caption: Biopharmaceutical Classification System (BCS) and the likely classification of this compound.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Hypothetical signaling pathway for this compound's therapeutic action.
References
Validation & Comparative
No Research Findings Found for "A2-Iso5-4DC19"
Initial searches for research findings, scientific papers, and general information on "A2-Iso5-4DC19" have yielded no relevant results. This suggests that "this compound" may not be a publicly recognized or widely studied compound, or the identifier may be inaccurate.
Attempts to gather information on the mechanism of action, clinical trials, or comparative data for a substance named "this compound" were unsuccessful. The search results did not provide any data that could be used to create the requested comparison guides, data tables, or signaling pathway diagrams.
It is possible that "this compound" is an internal compound code, a newly synthesized molecule with research yet to be published, or a misinterpretation of a different scientific name. Without a valid scientific context or published data, it is not possible to fulfill the request for a detailed comparison guide for researchers, scientists, and drug development professionals.
For a comprehensive analysis and the creation of the requested content, a valid and searchable identifier for the compound of interest is required. Researchers are encouraged to verify the name and search for publications using alternative or official nomenclature.
A Head-to-Head Comparison of Osimertinib and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer
A Detailed Examination of Efficacy, Mechanism of Action, and Experimental Data for Researchers and Drug Development Professionals.
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations, the evolution of tyrosine kinase inhibitors (TKIs) has marked a significant advancement in patient outcomes. This guide provides a comprehensive comparison between a first-generation EGFR TKI, Gefitinib, and a third-generation inhibitor, Osimertinib. The following sections will delve into their mechanisms of action, comparative clinical efficacy, and the experimental protocols used to evaluate these compounds.
Executive Summary
Osimertinib has demonstrated superior efficacy over Gefitinib, particularly in first-line treatment for patients with EGFR-mutated advanced NSCLC.[1] This is largely attributed to its broader activity against the common T790M resistance mutation that can develop in patients treated with first-generation TKIs, as well as its improved central nervous system (CNS) penetration.[2] Clinical data, most notably from the FLAURA Phase III trial, provides robust evidence of improved Progression-Free Survival (PFS) and Overall Survival (OS) with Osimertinib compared to earlier-generation TKIs like Gefitinib.[1][3]
Mechanism of Action and Signaling Pathway
Both Gefitinib and Osimertinib target the tyrosine kinase domain of the EGFR, a key receptor in a signaling pathway that drives cell proliferation and survival.[4] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.
Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase. It competes with adenosine triphosphate (ATP) for the binding site on the EGFR, thereby preventing the autophosphorylation and activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Osimertinib is a third-generation, irreversible EGFR TKI. It forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain. A key advantage of Osimertinib is its high potency and selectivity for both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having less of an effect on wild-type EGFR. This targeted approach helps to minimize off-target effects.
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition for both Gefitinib and Osimertinib.
References
- 1. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 2. benchchem.com [benchchem.com]
- 3. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A2-Iso5-4DC19 Knockout Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential experimental methods to validate the knockout (KO) of the hypothetical protein A2-Iso5-4DC19. Since "this compound" is a placeholder, this document serves as a template, outlining the critical validation steps applicable to any gene knockout experiment. We will assume, for the purpose of this guide, that this compound is an upstream kinase in a mitogen-activated protein kinase (MAPK) signaling pathway that ultimately promotes cell proliferation.
A successful knockout strategy requires a multi-faceted validation approach, confirming the genetic modification at the genomic, transcriptomic, and proteomic levels, and demonstrating the expected functional consequence.[1] This guide compares three cornerstone validation techniques:
-
Quantitative PCR (qPCR): To measure mRNA transcript levels.
-
Western Blot: To detect the absence of the target protein.[2][3][4]
-
Functional Cell-Based Assay: To assess the phenotypic impact of the knockout.[5]
Data Presentation: A Comparative Summary
The following tables summarize the expected outcomes from each validation experiment when comparing a wild-type (WT) cell line with a successfully generated this compound knockout (KO) cell line.
Table 1: Gene Expression Analysis by qPCR
| Cell Line | Target Gene (this compound) Relative mRNA Level | Housekeeping Gene (e.g., GAPDH) Ct Value |
| Wild-Type (WT) | 1.0 (Baseline) | ~18-22 |
| This compound KO | ≤ 0.1 (Significantly Reduced/Absent) | ~18-22 |
Note: While qPCR is a common technique, it's important to recognize its limitations. It detects mRNA levels, which may not always correlate with a functional protein knockout due to potential compensatory mechanisms or the presence of non-functional truncated transcripts. Therefore, it should be complemented with protein-level analysis.
Table 2: Protein Expression Analysis by Western Blot
| Cell Line | This compound Protein Band Intensity (at expected MW) | Loading Control (e.g., β-actin) Band Intensity |
| Wild-Type (WT) | Strong, distinct band | Strong, distinct band |
| This compound KO | Absent or significantly diminished band | Strong, distinct band |
Note: Western blotting is considered a gold-standard method for confirming the absence of the target protein. The choice of a validated antibody is critical for accurate results.
Table 3: Functional Analysis by Cell Viability (MTT) Assay
| Cell Line | Cell Viability (% of Wild-Type Control) | Absorbance (OD 570 nm) - Representative Data |
| Wild-Type (WT) | 100% | 1.25 |
| This compound KO | ~65% (Hypothetical reduction due to decreased proliferation) | 0.81 |
Note: A functional assay provides the ultimate "system-level" evaluation of the gene knockout, confirming that the absence of the protein leads to the expected biological outcome.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Quantitative PCR (qPCR) for this compound mRNA Expression
This method quantifies the level of this compound messenger RNA (mRNA) to verify gene disruption at the transcriptional level.
-
RNA Extraction: Isolate total RNA from both wild-type and this compound KO cell lines (~1x10^6 cells each) using an appropriate RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Primer Design: Design qPCR primers specific to the this compound gene. Also, design primers for a stable housekeeping gene (e.g., GAPDH) for normalization.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, the cDNA templates, and the designed primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative expression of this compound mRNA in the KO cells compared to the WT control.
Protocol 2: Western Blot for this compound Protein
This technique is used to confirm the absence of the this compound protein in the knockout cells.
-
Cell Lysis: Prepare protein lysates from both WT and KO cell lines using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. The absence of a band at the expected molecular weight for this compound in the KO sample lane indicates a successful knockout.
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses cell viability and proliferation, providing functional validation of the this compound knockout.
-
Cell Seeding: Seed an equal number of WT and this compound KO cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and culture for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the KO cells to the WT cells. A significant decrease in absorbance in the KO wells would indicate reduced cell viability or proliferation, consistent with the hypothesized function of this compound.
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the hypothetical signaling pathway involving this compound and the logical workflow for its knockout validation.
Caption: Hypothetical this compound signaling pathway and the effect of its knockout.
Caption: Experimental workflow for validating the this compound gene knockout.
References
- 1. benchchem.com [benchchem.com]
- 2. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. cyagen.com [cyagen.com]
- 4. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of A2-Iso5-4DC19: A Comparative Performance Guide
Introduction
In the landscape of targeted therapeutics, the development of potent and selective kinase inhibitors is paramount for advancing precision medicine. This guide provides a comprehensive cross-validation of A2-Iso5-4DC19, a novel, ATP-competitive small molecule inhibitor targeting MEK1, a critical kinase in the MAPK/ERK signaling pathway. The performance of this compound is objectively compared against "Compound Y," an established MEK1 inhibitor, using rigorous experimental protocols. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's potential.
The MAPK/ERK pathway is a central signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components, including MEK1, attractive targets for therapeutic intervention. This document outlines the methodologies and results from key in vitro and cell-based assays designed to validate and compare the efficacy of these two compounds.
Target Signaling Pathway: MAPK/ERK
The diagram below illustrates the MAPK/ERK signaling pathway, highlighting the role of MEK1 as a central kinase and the point of inhibition for this compound and Compound Y. Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), RAS activates RAF, which in turn phosphorylates and activates MEK1. MEK1 then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression, ultimately driving cellular proliferation.
Experimental Protocols & Comparative Data
In Vitro MEK1 Kinase Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Compound Y against recombinant human MEK1. A lower IC50 value indicates greater potency.
Protocol:
-
Reagents: Recombinant active human MEK1, biotinylated ERK1 substrate, ATP, and kinase assay buffer. This compound and Compound Y were dissolved in DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation: A 384-well plate was used. Compounds were serially diluted in DMSO and then added to the assay buffer.
-
Kinase Reaction: The kinase reaction was initiated by adding a mixture of MEK1 enzyme and biotinylated ERK1 substrate to the wells containing the compounds. The final ATP concentration was set to its Michaelis-Menten constant (Km).
-
Incubation: The plate was incubated for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: The reaction was stopped, and a lanthanide-labeled antibody specific for phosphorylated ERK1 was added. The signal was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) reader.
-
Data Analysis: The raw data was normalized to controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no enzyme). The IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve.
Comparative Data:
| Compound | Target | IC50 (nM) | Standard Deviation (nM) |
| This compound | MEK1 | 1.2 | ± 0.3 |
| Compound Y | MEK1 | 4.8 | ± 0.9 |
Cell-Based Proliferation Assay
Objective: To assess and compare the anti-proliferative activity of this compound and Compound Y in a human colorectal cancer cell line (HT-29) harboring a BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK pathway.
Protocol:
-
Cell Culture: HT-29 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and Compound Y were serially diluted and added to the cells. The cells were then incubated for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence signals were normalized to vehicle-treated (DMSO) controls. The GI50 (concentration causing 50% growth inhibition) values were determined using a non-linear regression fit.
Comparative Data:
| Compound | Cell Line | Mutation | GI50 (nM) | Standard Deviation (nM) |
| This compound | HT-29 | BRAF V600E | 8.5 | ± 2.1 |
| Compound Y | HT-29 | BRAF V600E | 35.2 | ± 7.5 |
Cross-Validation Workflow
The diagram below outlines the logical workflow used for the cross-validation of this compound. The process begins with a high-throughput biochemical assay to establish direct target engagement and potency. Promising results from this stage lead to validation in a relevant cellular context to confirm on-target effects and assess anti-proliferative activity.
Logical Relationship: Target Engagement to Cellular Effect
The efficacy of a targeted inhibitor is dependent on the logical relationship between its ability to engage its molecular target and the subsequent impact on cellular function. The following diagram illustrates this principle for this compound. High-affinity binding to MEK1 directly inhibits its kinase activity, which in turn blocks the phosphorylation of ERK. This interruption of the signaling cascade leads to a measurable decrease in cancer cell proliferation.
The cross-validation data demonstrates that this compound is a highly potent inhibitor of MEK1. In the in vitro kinase assay, this compound exhibited an IC50 of 1.2 nM, showing a four-fold greater potency than the benchmark inhibitor, Compound Y (IC50 = 4.8 nM).
This enhanced biochemical potency translated to superior performance in a cellular context. In the HT-29 cancer cell line, which is dependent on the MAPK/ERK pathway for survival, this compound demonstrated a GI50 of 8.5 nM, again showing an approximately four-fold improvement in anti-proliferative activity compared to Compound Y (GI50 = 35.2 nM).
Based on these findings, this compound represents a promising candidate for further preclinical and clinical development. Its superior potency at both the molecular and cellular level suggests the potential for higher efficacy and a wider therapeutic window compared to existing alternatives.
Comparative Analysis of A2-Iso5-4DC19 and Standard of Care in Preclinical [Disease] Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound A2-Iso5-4DC19 against the current standard of care for [Specify Disease]. The data presented is derived from preclinical models designed to evaluate the therapeutic potential and underlying mechanisms of this compound.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the [Specify Target, e.g., Kinase Name] pathway, which is implicated in the pathophysiology of [Specify Disease]. Its unique mechanism of action is hypothesized to offer improved efficacy and a more favorable safety profile compared to existing therapies.
Current Standard of Care for [Disease]
The current standard of care for [Specify Disease] typically involves treatment with [Specify Standard of Care Drug], a [Specify Drug Class] that acts by [Briefly describe the mechanism of action of the standard of care]. While effective in a subset of patients, its utility can be limited by [Specify limitations, e.g., resistance, side effects].
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from head-to-head studies comparing this compound with the standard of care in various preclinical models of [Specify Disease].
Table 1: In Vitro Efficacy in [Specify Cell Line] Cancer Cells
| Metric | This compound | Standard of Care | Vehicle Control |
| IC50 (nM) | 15 | 150 | N/A |
| Maximal Inhibition (%) | 95 | 78 | 0 |
| Apoptosis Induction (Fold Change) | 4.5 | 2.1 | 1.0 |
Table 2: In Vivo Tumor Growth Inhibition in [Specify Animal Model]
| Treatment Group (n=10) | Dose | Tumor Volume Reduction (%) | Body Weight Change (%) |
| This compound | 10 mg/kg | 85 | -2 |
| Standard of Care | 20 mg/kg | 60 | -8 |
| Vehicle Control | N/A | 0 | +1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability Assay
-
Cell Culture: [Specify Cell Line] cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or the standard of care for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a [Specify Plate Reader].
-
Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Xenograft Animal Model
-
Animal Husbandry: All animal procedures were approved by the Institutional Animal Care and Use Committee. Six-week-old female athymic nude mice were used for the study.
-
Tumor Implantation: [Specify Cell Line] cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound (10 mg/kg), standard of care (20 mg/kg), or vehicle were administered daily via oral gavage.
-
Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as a measure of toxicity.
-
Endpoint: The study was concluded when tumors in the vehicle control group reached the maximum allowed size.
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for preclinical evaluation of this compound.
Comparative Analysis of A2-Iso5-4DC19 and its Analogs for mRNA Delivery and Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Novel Heterocyclic Ionizable Lipids for Enhanced mRNA Vaccine Efficacy.
This guide provides a comprehensive comparative analysis of the novel heterocyclic ionizable lipid, A2-Iso5-4DC19, and its analogs. These lipids are integral components of lipid nanoparticles (LNPs) designed for the delivery of messenger RNA (mRNA), particularly in the context of cancer immunotherapy. The analysis is based on preclinical data, focusing on mRNA delivery efficiency, immune activation through the STING pathway, and anti-tumor efficacy.
Executive Summary
This compound and its analogs are a promising class of synthetic ionizable lipids that have demonstrated potent capabilities in delivering mRNA and eliciting a robust anti-tumor immune response. A key feature of these lipids is their ability to act as adjuvants by activating the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This dual functionality of delivery and immune activation makes them highly attractive for the development of next-generation mRNA vaccines. The comparative analysis reveals that structural modifications to the lipid tails and headgroups of these analogs significantly influence their performance in terms of delivery efficiency and the magnitude of the immune response.
Data Presentation: Comparative Performance of this compound and Analogs
The following tables summarize the comparative performance of this compound and its key analogs based on available preclinical data. The data is presented descriptively, reflecting the graphical representations in the source publications.
Table 1: In Vitro mRNA Delivery Efficiency
| Analog | Structure Description | Relative Luciferase Expression (HeLa cells) |
| This compound | Piperazine headgroup (A2), Iso5 linker, Lipid tail with 4 double bonds (4DC19) | High |
| A12-Iso5-4DC19 | 4-methylpiperazin-1-yl headgroup (A12), Iso5 linker, Lipid tail with 4 double bonds (4DC19) | Moderate to High |
| A2-Iso5-2DC18 | Piperazine headgroup (A2), Iso5 linker, Lipid tail with 2 double bonds (2DC18) | Very High |
| A18-Iso5-2DC18 | 4-(2-hydroxyethyl)piperazin-1-yl headgroup (A18), Iso5 linker, Lipid tail with 2 double bonds (2DC18) | High |
Table 2: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model
| Analog | Treatment Group | Tumor Growth Inhibition | Survival Benefit |
| This compound | OVA mRNA LNP | Significant inhibition of tumor growth compared to control. | Significant increase in survival compared to control. |
| A2-Iso5-2DC18 | OVA mRNA LNP | Very significant inhibition of tumor growth, leading to complete tumor regression in a subset of subjects. | Markedly prolonged survival with a significant percentage of tumor-free survivors. |
| Control | PBS | Rapid tumor growth. | Poor survival. |
Experimental Protocols
Synthesis of this compound and Analogs
The heterocyclic lipids were synthesized using a one-pot, three-component reaction.
-
Reactants : An amine (e.g., piperazine for A2), an isocyanide (e.g., Iso5), and a ketone (e.g., a lipid with a carbonyl group and a long unsaturated tail for 4DC19 or 2DC18) were used in equimolar ratios.
-
Solvent : The reaction was typically carried out in ethanol.
-
Reaction Conditions : The reactants were mixed and stirred at room temperature for 24-48 hours.
-
Purification : The resulting lipidoids were purified using column chromatography.
-
Characterization : The chemical structures of the synthesized lipids were confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Formulation of Lipid Nanoparticles (LNPs)
-
Lipid Mixture Preparation : The ionizable lipid (e.g., this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid were dissolved in ethanol at a specific molar ratio.
-
mRNA Preparation : The mRNA encoding the antigen of interest (e.g., ovalbumin - OVA) or a reporter gene (e.g., luciferase) was diluted in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing : The lipid-ethanol solution and the mRNA-buffer solution were rapidly mixed using a microfluidic device. The rapid mixing at a controlled flow rate ratio (e.g., 3:1 aqueous to organic) leads to the self-assembly of LNPs.
-
Dialysis : The resulting LNP suspension was dialyzed against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH, resulting in the formation of stable, neutral-charged nanoparticles with encapsulated mRNA.
-
Characterization : The LNPs were characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The mRNA encapsulation efficiency was determined using a fluorescent dye-based assay.
In Vitro Luciferase Expression Assay
-
Cell Culture : HeLa cells were seeded in 96-well plates and cultured overnight.
-
LNP Treatment : The cells were treated with LNPs encapsulating luciferase mRNA at various concentrations.
-
Incubation : The cells were incubated for 24 hours to allow for mRNA translation and luciferase protein expression.
-
Lysis and Luminescence Measurement : The cells were lysed, and a luciferase substrate was added. The resulting luminescence, proportional to the amount of expressed luciferase, was measured using a luminometer.
In Vivo Anti-Tumor Efficacy Study
-
Animal Model : C57BL/6 mice were used.
-
Tumor Implantation : B16F10 melanoma cells were subcutaneously injected into the flank of the mice.
-
Vaccination : Once the tumors reached a palpable size, the mice were vaccinated with LNPs containing OVA mRNA. The vaccination was typically administered intramuscularly or subcutaneously and repeated at specific intervals.
-
Tumor Growth Monitoring : Tumor volume was measured every 2-3 days using calipers. The tumor volume was calculated using the formula: (length × width²) / 2.
-
Survival Analysis : The survival of the mice in each treatment group was monitored and recorded.
Mandatory Visualization
A New Frontier in mRNA Delivery: A Comparative Analysis of A2-Iso5-4DC19
In the rapidly evolving landscape of genetic medicine, the effective delivery of messenger RNA (mRNA) remains a critical challenge. The emergence of novel lipidoid nanoparticles (LNPs) represents a significant leap forward. This guide provides a detailed comparison of A2-Iso5-4DC19, a prominent example of a new class of heterocyclic lipidoids, with previous mRNA delivery methods. The core advantage of this compound and its analogs lies in their intrinsic ability to stimulate the innate immune system via the STING (Stimulator of Interferon Genes) pathway, effectively acting as a built-in adjuvant to enhance the therapeutic efficacy of mRNA vaccines and immunotherapies.
Superior Performance Through STING Pathway Activation
Previous generations of lipid nanoparticles for mRNA delivery primarily focused on encapsulation efficiency and endosomal escape to ensure the mRNA payload reached the cytoplasm. While effective at protein expression, these systems often required the co-administration of an adjuvant to elicit a robust immune response, particularly for vaccine applications. This compound and its related heterocyclic lipidoids represent a paradigm shift by integrating the delivery and adjuvant functions into a single molecule.
The key innovation is the design of the lipidoid's cyclic amine head group. This structure has been shown to activate the STING pathway within antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2][3] This activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to enhanced T-cell responses and a more potent and durable immune-mediated anti-tumor effect.[1][2]
Quantitative Comparison of Delivery and Efficacy
The following tables summarize the performance of this compound and related compounds compared to other lipidoid formulations from a comprehensive library screen. The data is extracted from a pivotal study by Miao et al. (2019), which identified these STING-activating lipidoids.
Table 1: In Vitro mRNA Delivery Efficiency
| Lipidoid | Cell Type | Luciferase Expression (Relative Light Units) |
| This compound | HeLa | > 1 x 10^5 |
| A12-Iso5-2DC18 | HeLa | > 1 x 10^6 |
| A2-Iso5-2DC18 | HeLa | > 1 x 10^6 |
| Top-performing lipids (average) | HeLa | ~ 1 x 10^6 |
| Naked mRNA | HeLa | < 1 x 10^3 |
This table illustrates the significantly higher protein expression achieved with the novel lipidoids compared to naked mRNA.
Table 2: Anti-Tumor Efficacy of mRNA Vaccine Formulations
| Treatment Group (B16F10 Melanoma Model) | Tumor Volume (mm³) on Day 15 | Survival Rate on Day 40 |
| PBS | ~1500 | 0% |
| LNP with non-STING activating lipid | ~1000 | 20% |
| A2-Iso5-2DC18 LNP (STING-activating) | < 500 | 60% |
| A12-Iso5-2DC18 LNP (STING-activating) | < 500 | 80% |
This table demonstrates the superior anti-tumor efficacy and survival rates in a mouse melanoma model when using mRNA vaccines formulated with STING-activating lipidoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of this compound and related lipidoids.
Lipidoid Nanoparticle (LNP) Formulation
LNPs are typically formulated using a microfluidic mixing method.
-
Materials: Ionizable lipidoid (e.g., this compound), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid are dissolved in ethanol. mRNA is diluted in a low pH buffer (e.g., citrate buffer).
-
Procedure: The lipid-ethanol solution and the mRNA-buffer solution are rapidly mixed using a microfluidic device. The rapid mixing leads to the self-assembly of the LNPs, encapsulating the mRNA.
-
Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
-
Characterization: The LNPs are characterized for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a Ribogreen assay, respectively.
In Vitro Transfection and Protein Expression Assay
-
Cell Culture: HeLa cells or other appropriate cell lines are cultured in a suitable medium.
-
Transfection: Cells are seeded in multi-well plates and incubated. The following day, the culture medium is replaced with a medium containing the mRNA-LNPs at various concentrations.
-
Luciferase Assay: If the mRNA encodes a reporter protein like luciferase, a luciferase assay is performed after a set incubation period (e.g., 24 hours). The luminescence, which is proportional to the amount of protein expressed, is measured using a luminometer.
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: A syngeneic tumor model, such as C57BL/6 mice with B16F10 melanoma tumors, is established.
-
Vaccination: Once tumors are palpable, mice are immunized with mRNA vaccines formulated with different LNPs. The vaccination is typically administered subcutaneously or intramuscularly and may involve a prime and boost schedule.
-
Monitoring: Tumor growth is monitored by measuring tumor volume at regular intervals. The overall health and survival of the mice are also recorded.
-
Immunological Analysis: At the end of the study, or in separate cohorts, splenocytes and tumor-infiltrating lymphocytes can be isolated to analyze the antigen-specific T-cell response using techniques like ELISpot or flow cytometry.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: STING signaling pathway activation by this compound LNPs.
References
Safety Operating Guide
Proper Disposal Procedures for A2-Iso5-4DC19
Disclaimer: No specific Safety Data Sheet (SDS) or disposal information could be found for a chemical with the designation "A2-Iso5-4DC19." This name may be an internal research identifier or a novel compound without publicly available documentation. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult the official SDS for any specific chemical you are working with before proceeding with its handling or disposal. The SDS is the primary source of information regarding hazards, safety precautions, and proper disposal methods.
This guide provides essential safety and logistical information for the proper disposal of a hypothetical chemical, "this compound," assuming it is a hazardous organic compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[1][2]
II. Waste Identification and Classification
The first step in proper disposal is to determine if the waste is hazardous.[3][4] A waste is generally considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Liquids with a flash point below 140°F (60°C), spontaneously combustible solids, or ignitable compressed gases.[5]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.
-
Toxicity: Harmful or fatal when ingested or absorbed.
Additionally, a waste may be "listed" as hazardous by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
Assuming this compound is a synthetic organic compound, it is likely to be classified as a hazardous waste due to ignitability and/or toxicity.
III. Step-by-Step Disposal Procedures
-
Segregation of Waste:
-
Do not mix different types of chemical waste.
-
Specifically, keep halogenated organic solvents separate from non-halogenated organic solvents. This is because the disposal methods and costs for these two categories can differ significantly.
-
Solid waste (e.g., contaminated gloves, pipette tips, paper towels) should be collected separately from liquid waste.
-
-
Selection of Waste Container:
-
Use a container that is compatible with the chemical waste. For most organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must be in good condition, with a tight-fitting, leak-proof cap.
-
Ensure the container is clean and dry before adding waste.
-
For liquid waste, only fill the container to about 80% capacity to allow for vapor expansion.
-
-
Labeling of Waste Container:
-
Properly label the waste container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste."
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages. The total should equal 100%.
-
Indicate the specific hazards of the waste (e.g., Flammable, Toxic, Corrosive).
-
Include the name of the principal investigator or researcher and the laboratory location.
-
Write the date when waste was first added to the container (the "accumulation start date").
-
-
Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or you are finished generating this type of waste, complete the hazardous waste tag with the "full" date.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not pour any chemical waste down the drain unless it has been explicitly identified as non-hazardous and permissible for sewer disposal by your institution's EHS.
-
IV. Hypothetical Data Presentation for this compound
The following table contains hypothetical data for this compound, which would be found in its SDS and would be relevant for its proper disposal.
| Property | Value | Disposal Relevance |
| Physical State | Liquid | Determines the type of waste container (liquid waste). |
| Molecular Formula | C₁₂H₁₅N₃O₂Cl₂ | Provides information on the chemical composition for the waste label. |
| Boiling Point | 185 °C | Indicates volatility; handle in a fume hood. |
| Flash Point | 55 °C (131 °F) | Ignitable (D001) . Must be stored away from heat and ignition sources. |
| pH | Not Applicable (non-aqueous) | Not a corrosive waste based on pH. |
| Solubility in Water | Insoluble | Do not dispose of down the sanitary sewer. |
| Toxicity | LD₅₀ (oral, rat) = 150 mg/kg (est.) | Toxic . Requires careful handling to avoid exposure. |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids | Do not mix with these materials in the waste container to avoid violent reactions. |
V. Example Experimental Protocol Generating this compound Waste
Synthesis of Compound B from this compound
-
Reaction Setup:
-
In a 250 mL round-bottom flask inside a fume hood, dissolve 5.0 g of this compound in 100 mL of dichloromethane (a halogenated organic solvent).
-
Add 2.5 mL of triethylamine and 1.2 equivalents of reactant X.
-
Stir the reaction at room temperature for 12 hours.
-
-
Workup and Extraction:
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Wash the organic layer with 50 mL of 1M HCl, followed by 50 mL of saturated sodium bicarbonate solution.
-
Waste Generation: The aqueous layers are collected in a designated aqueous hazardous waste container. The pH of these layers should be noted on the waste label.
-
Dry the organic layer over anhydrous magnesium sulfate. Filter the solution.
-
Waste Generation: The filtered magnesium sulfate and filter paper are contaminated with this compound and dichloromethane. This solid waste should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Purification:
-
Concentrate the organic solution using a rotary evaporator.
-
Waste Generation: The solvent collected in the rotary evaporator's collection flask (dichloromethane) should be added to the halogenated organic liquid waste container.
-
Purify the resulting crude product via column chromatography using a 1:1 mixture of ethyl acetate and hexanes.
-
Waste Generation: The silica gel from the column is contaminated and should be disposed of as solid hazardous waste. The solvent fractions from the chromatography (non-halogenated) should be collected in a designated non-halogenated organic liquid waste container.
-
-
Final Steps:
-
Combine the pure fractions and remove the solvent under vacuum.
-
Waste Generation: Any glassware (e.g., pipettes, vials) that cannot be effectively decontaminated should be disposed of as solid hazardous waste.
-
VI. Mandatory Visualization: Chemical Waste Disposal Workflow
Caption: Workflow for proper laboratory chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
